N-Methoxy-N-methylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDGDMDYRDYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547182 | |
| Record name | N-Methoxy-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109480-78-6 | |
| Record name | N-Methoxy-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methoxy-N-methylbutanamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and core applications of N-Methoxy-N-methylbutanamide (CAS No: 109480-78-6). As a prominent member of the Weinreb amide class of reagents, this compound is a versatile intermediate in modern organic synthesis, particularly valued for its controlled reactivity with organometallic reagents. This document details its physicochemical characteristics, provides robust experimental protocols for its preparation and use, and illustrates key synthetic pathways and workflows.
Core Chemical Properties and Structure
This compound is a colorless liquid at room temperature.[1][2] It is classified as a flammable liquid and is known to be moisture-sensitive and hygroscopic, necessitating storage under an inert atmosphere in refrigerated conditions.[1][3] While soluble in water and many organic solvents, some sources indicate it is only slightly soluble in chloroform and methanol.[1][2]
Structural Identifiers
-
Synonyms : N-Methoxy-N-methylbutyramide, Weinreb Butyramide[3]
-
Molecular Formula : C₆H₁₃NO₂[3]
-
SMILES : CCCC(=O)N(C)OC[4]
-
InChI : InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3[3]
-
InChIKey : KHNDGDMDYRDYBR-UHFFFAOYSA-N[3]
The structure of this compound features a central amide functional group where the nitrogen atom is substituted with both a methyl group and a methoxy group. This specific N,O-disubstitution is the hallmark of a Weinreb amide.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound. Data is compiled from various chemical databases and supplier information. Note that some values are predicted and should be treated as estimates.
| Property | Value | Reference(s) |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Number | 109480-78-6 | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 222 °C (experimental) | [2] |
| 144.1 ± 23.0 °C (predicted) | [1] | |
| Melting Point | -30 °C | [2] |
| Density | 0.997 g/cm³ (experimental) | [2] |
| 0.948 ± 0.06 g/cm³ (predicted) | [1] | |
| Refractive Index (n20/D) | 1.4300 to 1.4340 | [1] |
Experimental Protocols
This compound is synthesized via standard amide coupling reactions. The two most common laboratory-scale routes start from either butanoic acid or its more reactive derivative, butanoyl chloride.
Protocol 1: Synthesis from Butanoic Acid via CDI Activation
This method avoids the need to handle corrosive acyl chlorides and is effective for acids with some solubility in aprotic solvents. It proceeds via an activated acyl imidazolide intermediate.
Materials:
-
Butanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add butanoic acid (1.0 equiv) and anhydrous dichloromethane (to achieve ≈ 0.3 M concentration).
-
To this stirred solution, add CDI (1.1 equiv) in one portion at room temperature. Stirring will be accompanied by the evolution of CO₂ gas as the solution becomes homogeneous. Allow the mixture to stir for 45-60 minutes to ensure complete formation of the acyl imidazolide.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the reaction mixture in one portion. The solution will typically become cloudy.
-
Allow the reaction to stir at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally with a saturated NaHCO₃ solution or a 1:1 mixture of brine and saturated NaHCO₃.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation if required.
Protocol 2: Application in Weinreb Ketone Synthesis
The primary application of this compound is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones. The reaction proceeds via a stable chelated tetrahedral intermediate, which prevents the common problem of over-addition to form a tertiary alcohol.[3]
Materials:
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Methodology:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting amide.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl while the flask is still in the ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone product (in this example, butyrophenone) can be purified by flash column chromatography on silica gel.
Protocol 3: General Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the different proton environments. The terminal methyl group of the butyl chain will appear as a triplet around 0.9 ppm. The two methylene groups will appear as multiplets between approximately 1.5-1.7 ppm and 2.2-2.4 ppm. Due to restricted rotation around the amide C-N bond, the N-methyl and N-methoxy protons may appear as two distinct singlets (or sometimes broadened signals) at ~3.2 ppm and ~3.7 ppm, respectively.[1]
-
¹³C NMR: Expected chemical shifts include signals for the alkyl chain carbons between ~13-40 ppm. The N-methyl and N-methoxy carbons are expected in the ~33 ppm and ~61 ppm regions, respectively. The carbonyl carbon will appear significantly downfield, typically in the range of 170-175 ppm.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Injector: Use a temperature of ~250 °C.
-
Oven Program: A typical program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300. The resulting mass spectrum will show the molecular ion peak (m/z = 131) and characteristic fragmentation patterns that can be used for identification.
References
- 1. rsc.org [rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. tutorchase.com [tutorchase.com]
- 4. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methylbutanamide from Butyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methylbutanamide, a Weinreb amide, from butyryl chloride. Weinreb amides are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry, due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This controlled reactivity makes them invaluable in the construction of complex molecules.[1]
Reaction Principle and Stoichiometry
The synthesis of this compound from butyryl chloride is a nucleophilic acyl substitution reaction.[4] Butyryl chloride, an acid chloride, serves as the electrophilic acylating agent. The nucleophile is N,O-dimethylhydroxylamine, which is typically used in its hydrochloride salt form for easier handling and stability.[3][5] A base is required to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.
Overall Reaction:
Experimental Data Summary
The following tables summarize the key reagents and reaction parameters for the synthesis of this compound.
Table 1: Reactant and Reagent Specifications
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| Butyryl chloride | Acylating Agent | C4H7ClO | 106.55 | ≥98% |
| N,O-Dimethylhydroxylamine hydrochloride | Nucleophile Precursor | C2H8ClNO | 97.56 | ≥98% |
| Pyridine or Triethylamine | Base | C5H5N or C6H15N | 79.10 or 101.19 | ≥99% |
| Dichloromethane (DCM) | Solvent | CH2Cl2 | 84.93 | Anhydrous |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Notes |
| Stoichiometry (Butyryl chloride:N,O-dimethylhydroxylamine HCl:Base) | 1 : 1-1.2 : 2-2.2 | Excess base is used to neutralize HCl from the salt and the reaction. |
| Temperature | 0 °C to room temperature | The reaction is typically started at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by TLC or GC. |
| Solvent | Dichloromethane (DCM) or Diethyl ether | Anhydrous conditions are recommended. |
| Typical Yield | 67-95% | Yields can vary based on reaction scale and purification method.[2] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for Weinreb amide synthesis.[5][6] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
-
Butyryl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.
-
Addition of Base: Slowly add pyridine or triethylamine (2.1 equiv) to the stirred suspension at 0 °C.
-
Addition of Butyryl Chloride: Add butyryl chloride (1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the crude product can be further purified by vacuum distillation or flash column chromatography.[7]
-
Visualizations
Reaction Pathway Diagram
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
N-Methoxy-N-methylbutanamide: A Comprehensive Technical Guide for its Application as a Weinreb Amide Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis. Their unique reactivity allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives, circumventing the pervasive issue of over-addition often encountered with highly reactive organometallic reagents. This technical guide focuses on N-methoxy-N-methylbutanamide, a specific and representative Weinreb amide, detailing its synthesis, properties, and critical role in acylation and reduction reactions. This document provides in-depth experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in research and development settings.
Introduction to Weinreb Amides
The synthesis of ketones from carboxylic acid derivatives via organometallic reagents like Grignard or organolithium compounds is often plagued by a lack of control.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2][3]
In 1981, Steven M. Weinreb and Steven Nahm developed a robust solution to this problem by introducing N-methoxy-N-methylamides.[3] These compounds, now known as Weinreb-Nahm amides, react with organometallic reagents to form a highly stable, metal-chelated tetrahedral intermediate.[2][3] This intermediate is stable at low temperatures and does not collapse until acidic workup, thereby preventing the common over-addition problem and allowing for the isolation of the desired ketone in high yield.[1][2][3][4] Furthermore, these amides can be readily reduced to aldehydes.[2] this compound serves as an excellent example of this functional group, showcasing its utility and versatility.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Synonyms | N-Methoxy-N-methylbutyramide | [5][6][7] |
| CAS Number | 109480-78-6 | [5][6] |
| Molecular Formula | C₆H₁₃NO₂ | [5][6][7][8] |
| Molecular Weight | 131.17 g/mol | [5][8] |
| Appearance | Colorless oil/liquid | [7][8] |
| Boiling Point | 144.1 ± 23.0 °C (Predicted) | [6] |
| Density | 0.948 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in water and many organic solvents. | [8] |
Synthesis and Experimental Protocols
This compound is typically synthesized from an activated form of butanoic acid, such as butanoyl chloride.
The overall transformation from a carboxylic acid to a ketone or aldehyde via a Weinreb amide intermediate is a reliable multi-step process.
Caption: General workflow for ketone/aldehyde synthesis.
This protocol is adapted from the general procedure for preparing Weinreb amides from acid chlorides.[2]
Materials:
-
Butanoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Chloroform (ethanol-free) or Dichloromethane (DCM)
-
Brine solution
-
Ether and Methylene Chloride (1:1 mixture)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in 10 mL of ethanol-free chloroform per mmol of the starting acid chloride.[2]
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.2 equivalents) to the cooled solution.[2]
-
Slowly add butanoyl chloride (1.0 equivalent) to the mixture.
-
Allow the reaction mixture to warm to ambient temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, concentrate the mixture in vacuo using a rotary evaporator.[2]
-
Partition the resulting residue between a brine solution and a 1:1 mixture of ether and methylene chloride.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate in vacuo to afford the crude this compound.
-
Purify the product by silica gel chromatography or distillation to yield a colorless oil.[2]
Reactions of this compound
The utility of this compound lies in its clean conversion to ketones and aldehydes.
The reaction with Grignard (R-MgX) or organolithium (R-Li) reagents proceeds via a stable chelated intermediate, which upon acidic workup yields the corresponding ketone.[2][3] This method is highly effective and generally provides high yields.[2][9]
Caption: Mechanism of ketone synthesis from a Weinreb amide.
This protocol is based on the general procedure described by Weinreb and Nahm.[2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Phenylmagnesium bromide or n-Butyllithium) (1.1-1.2 equivalents)
-
5% Hydrochloric acid (HCl)
-
Appropriate organic solvent for extraction (e.g., Ether)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry THF (10 mL per mmol of amide) in a flame-dried, two-neck flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically 0°C or -78°C).[2]
-
Slowly add the organometallic reagent (1.1 to 1.2 equivalents) via syringe.
-
Stir the reaction mixture at the chosen temperature until TLC analysis indicates the complete consumption of the starting amide.[2]
-
Quench the reaction by carefully pouring it into a stirred solution of 5% HCl at 0°C.[2]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo and purify the resulting ketone product via silica gel chromatography or distillation.
| Organometallic Reagent | Product | Typical Yield |
| Phenylmagnesium bromide | Butyrophenone | High (>85%) |
| Methylmagnesium iodide | 2-Pentanone | High (>85%) |
| n-Butyllithium | 5-Nonanone | High (>85%) |
| Vinylmagnesium bromide | 1-Hexen-3-one | High (>80%) |
| Note: Yields are representative for Weinreb amide reactions and may vary based on specific conditions and substrates.[2][9] |
Weinreb amides can be conveniently reduced to aldehydes using common hydride reagents.[2] The stable intermediate prevents over-reduction to the primary alcohol, a common side reaction when reducing esters or acid chlorides.
Procedure: The experimental protocol is similar to Protocol 2, substituting the organometallic reagent with a reducing agent like Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H). A slight excess of the hydride reagent is often used. The reaction is quenched carefully at low temperature (e.g., with Rochelle's salt solution or dropwise addition of water/acid).
| Reagent | Product | Typical Yield |
| LiAlH₄ | Butanal | High |
| DIBAL-H | Butanal | High |
| Note: Yields are generally high for the reduction of Weinreb amides.[2][4] |
Conclusion
This compound is an exemplary Weinreb amide intermediate that provides a reliable and high-yielding pathway for the synthesis of ketones and aldehydes.[2][10] Its ability to form a stable, chelated intermediate with organometallic reagents effectively prevents the over-addition that compromises many traditional acylation methods.[1][3] The straightforward preparation and predictable reactivity of this compound make it a powerful tool for researchers and synthetic chemists in the pharmaceutical and fine chemical industries. The protocols and data presented in this guide offer a practical framework for the successful implementation of this versatile reagent in complex molecule synthesis.
References
- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. N-Methoxy-N-methylbutyramide | CymitQuimica [cymitquimica.com]
- 8. N-Methoxy-N-Methyl-n-butylaMide [chembk.com]
- 9. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
physical and chemical properties of N-Methoxy-N-methylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methylbutanamide, also known as a Weinreb amide, is a versatile synthetic intermediate widely utilized in organic chemistry, particularly in the synthesis of complex molecules and pharmaceutical agents. Its structure allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and its characteristic reactivity.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 109480-78-6 | |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | Colorless oil | |
| Boiling Point | 144.1 ± 23.0 °C (Predicted) | |
| Density | 0.948 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.4300 to 1.4340 | |
| Solubility | Soluble in chloroform and methanol (slightly). | |
| Stability | Moisture sensitive. | |
| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. |
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~3.7 (s, 3H, O-CH₃), ~3.2 (s, 3H, N-CH₃), ~2.4 (t, 2H, -CH₂-C=O), ~1.7 (sextet, 2H, -CH₂-CH₂-C=O), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~174 (C=O), ~61 (O-CH₃), ~34 (N-CH₃), ~28 (-CH₂-C=O), ~19 (-CH₂-CH₂-C=O), ~14 (-CH₃) |
| FTIR | ν (cm⁻¹): ~2960 (C-H stretch), ~1660 (C=O stretch, amide), ~1450 (C-H bend), ~1180 (C-N stretch), ~1050 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 131 (M+), 100 ([M-OCH₃]⁺), 72 ([M-C₃H₇]⁺), 58 ([CH₃N(O)CH₃]⁺) |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis and purification of this compound.
Synthesis of this compound from Butanoyl Chloride
This method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Butanoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add pyridine or triethylamine to the stirred suspension.
-
In a separate dropping funnel, dissolve butanoyl chloride in anhydrous dichloromethane.
-
Add the butanoyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Fractional Distillation
Purification of the crude product can be achieved by fractional distillation under reduced pressure.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask.
-
Apply a vacuum and gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
Analyze the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR.
Chemical Reactivity and Applications
This compound is primarily used as a precursor for the synthesis of ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common over-addition that leads to tertiary alcohols.
Reaction with a Grignard Reagent to form a Ketone
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add 1 M HCl to hydrolyze the intermediate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Workflow for ketone synthesis from a Weinreb amide.
An In-depth Technical Guide to the Solubility of N-Methoxy-N-methylbutanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methoxy-N-methylbutanamide, a Weinreb amide widely utilized in organic synthesis. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information, outlines established experimental protocols for solubility determination, and presents a logical framework for understanding its behavior in various organic solvents.
Introduction to this compound
This compound, also known as a Weinreb amide, is a valuable reagent in organic chemistry. Its structure, featuring a carbonyl group, a nitrogen atom, and a methoxy group, allows for controlled reactions with nucleophiles, primarily in the synthesis of ketones and aldehydes.[1] Understanding its solubility is critical for reaction setup, purification processes, and formulation development.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [2][3][4] |
| Molecular Weight | 131.17 g/mol | [2][3][5] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | 222 °C | [2] |
| Density | 0.997 g/cm³ | [2] |
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar (the amide and methoxy groups) and non-polar (the butyl chain) characteristics. This dual nature suggests its solubility in a range of organic solvents.
Qualitative Solubility Data:
Based on available information, this compound is described as being soluble in water and many organic solvents.[2] Specific qualitative observations are summarized below.
| Solvent Class | Solvent | Solubility | Source |
| General | Many Organic Solvents | Soluble | [2] |
| Halogenated | Chloroform | Slightly Soluble | |
| Alcohols | Methanol | Slightly Soluble |
It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
A precise and reproducible method for determining the quantitative solubility of this compound in a specific organic solvent is the saturation shake-flask method. This method is considered the gold standard for obtaining thermodynamic equilibrium solubility data.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully separate the supernatant from the solid. This can be achieved by centrifugation followed by careful decantation of the clear supernatant, or by filtering the solution through a chemically inert filter (e.g., PTFE).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Dilute the saturated supernatant with the organic solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
This compound is a versatile synthetic intermediate with solubility in a range of organic solvents. While comprehensive quantitative data is limited, a qualitative understanding of its solubility can be inferred from its structure. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. This will enable researchers and developers to optimize reaction conditions, streamline purification processes, and develop effective formulations.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. chembk.com [chembk.com]
- 3. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methoxy-N-methylbutyramide | CymitQuimica [cymitquimica.com]
- 5. 4-methoxy-N-methylbutanamide | C6H13NO2 | CID 23398211 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Methoxy-N-methylbutanamide (CAS Number 109480-78-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding N-Methoxy-N-methylbutanamide. Extensive searches for specific experimental characterization data (NMR, IR, Mass Spectrometry) and biological activity data for this compound have not yielded specific results. The information presented is based on general knowledge of related compounds and synthetic methodologies.
Introduction
This compound, identified by the CAS number 109480-78-6, is a member of the Weinreb amide class of compounds. Weinreb amides are N-methoxy-N-methylamides of carboxylic acids and are renowned as versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes. Their stability and predictable reactivity with organometallic reagents make them valuable tools in the construction of complex molecules, a critical aspect of drug discovery and development. This guide aims to provide a comprehensive overview of the available technical information for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. These values are primarily sourced from computational predictions and chemical supplier databases.
| Property | Value | Source |
| CAS Number | 109480-78-6 | N/A |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Methoxy-N-methylbutyramide, Butanamide, N-methoxy-N-methyl- | [1] |
| Physical State | Liquid (predicted/reported by suppliers) | N/A |
| Boiling Point | 144.1 ± 23.0 °C (predicted) | N/A |
| Density | 0.948 ± 0.06 g/cm³ (predicted) | N/A |
| Solubility | Soluble in chloroform and methanol (slightly) | N/A |
Synthesis and Purification
This compound is synthesized via the formation of an amide bond between a butyric acid derivative and N,O-dimethylhydroxylamine. A common and efficient method involves the use of an activated form of butyric acid, such as butyryl chloride.
Experimental Protocol: Synthesis from Butyryl Chloride
This protocol is a general procedure for the synthesis of Weinreb amides from acid chlorides and can be adapted for this compound.
Materials:
-
Butyryl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous dichloromethane (DCM)
-
A suitable non-nucleophilic base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.
-
Basification: Cool the solution in an ice bath and slowly add at least two equivalents of a non-nucleophilic base (e.g., triethylamine). Stir the resulting slurry for 15-30 minutes.
-
Acylation: While maintaining the cold temperature, add a solution of butyryl chloride in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound can be purified by vacuum distillation to yield the final product as a liquid.
References
In-Depth Technical Guide: Stability and Storage of N-Methoxy-N-methylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methoxy-N-methylbutanamide, a commonly used Weinreb amide in organic synthesis. Understanding the stability profile of this reagent is critical for ensuring the integrity of synthetic processes and the quality of resulting products. This document outlines its known stability characteristics, provides general protocols for forced degradation studies applicable to this class of compounds, and details recommended storage and handling procedures.
Core Stability Profile and Storage Recommendations
This compound is generally considered a stable compound under standard laboratory conditions, facilitating its purification and storage. However, like all chemical reagents, its stability is not absolute and is influenced by environmental factors such as temperature, humidity, and light.
Recommended Storage Conditions:
Based on available safety data sheets (SDS) and general chemical handling principles, the following storage conditions are recommended to maintain the quality and stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[1] Some suppliers suggest room temperature storage. | Minimizes the risk of thermal degradation and reduces vaporization, given its classification as a flammable liquid.[1] |
| Atmosphere | Store in a tightly closed container. | Prevents contamination from atmospheric moisture and other reactive gases. Some sources specify storage under an inert atmosphere. |
| Light | Store in a shaded area.[1] | Protects the compound from potential photodegradation, a common degradation pathway for many organic molecules. |
| Incompatible Materials | Keep away from strong oxidizing agents, heat, sparks, and open flames.[1] | This compound is a flammable liquid and can react exothermically with strong oxidizers.[1] |
Forced Degradation Studies: A General Framework
Experimental Protocols for Forced Degradation
The following protocols provide a starting point for investigating the stability of this compound under various stress conditions.
2.1.1. Hydrolytic Degradation
-
Objective: To assess stability towards acid and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (as a control)
-
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a suitable analytical method (e.g., HPLC-UV/MS) to quantify the remaining parent compound and detect any degradation products. The acid hydrolysis of N-methylbutanamide is known to produce butanoic acid and methylammonium chloride.[4]
-
2.1.2. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Analyze the samples to determine the extent of degradation.
-
2.1.3. Photolytic Degradation
-
Objective: To assess stability under light exposure.
-
Protocol:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at appropriate time intervals.
-
2.1.4. Thermal Degradation
-
Objective: To determine stability at elevated temperatures.
-
Protocol:
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher).[6]
-
Analyze the sample at various time points to assess for degradation.
-
Development of a Stability-Indicating Method
A crucial aspect of forced degradation studies is the use of a stability-indicating analytical method.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective technique.[7][8]
General HPLC Method Parameters:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb, or MS detection for identification of degradation products.
-
Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualization of Workflows and Pathways
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
Diagram 2: Potential Amide Hydrolysis Pathway
Caption: Generalized pathway for the hydrolysis of a Weinreb amide.
Conclusion
This compound is a robust reagent when stored under appropriate conditions. Adherence to the recommended storage guidelines will help ensure its long-term stability and performance in synthetic applications. While specific degradation data is limited, the provided framework for forced degradation studies offers a systematic approach for researchers and drug development professionals to thoroughly characterize its stability profile and develop validated, stability-indicating analytical methods. This foundational knowledge is crucial for the reliable use of this important synthetic building block.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Solved 10. Acid hydrolysis of N-methylbutanamide (in water | Chegg.com [chegg.com]
- 5. biomedres.us [biomedres.us]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. ijsdr.org [ijsdr.org]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Theoretical vs. Experimental Yield of N-Methoxy-N-methylbutanamide
This guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methylbutanamide, a Weinreb amide, with a focus on the theoretical and typically achieved experimental yields. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis.[1][2][3] Their significance lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones, or their reduction with hydride reagents to yield aldehydes.[1][3] A key advantage of the Weinreb amide is its ability to resist the common problem of over-addition by forming a stable chelated tetrahedral intermediate, which prevents the second addition of the nucleophile that is often observed with other acyl compounds like esters or acid chlorides.[1][2]
The synthesis of this compound is a representative example of the formation of a Weinreb amide. A common and efficient method involves the reaction of an acyl chloride, in this case, butanoyl chloride, with N,O-dimethylhydroxylamine hydrochloride.[1][2]
Synthesis of this compound
The chemical transformation for the synthesis of this compound from butanoyl chloride is depicted below:
Reaction Scheme:
Butanoyl Chloride + N,O-Dimethylhydroxylamine Hydrochloride + Triethylamine → this compound + Triethylamine Hydrochloride
In this reaction, butanoyl chloride serves as the acylating agent, and N,O-dimethylhydroxylamine hydrochloride is the source of the N-methoxy-N-methylamine.[1][4] A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid that is both present in the starting material and generated during the reaction.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Butanoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath. Triethylamine (2.2 equivalents) is then added dropwise to the stirred suspension.
-
Addition of Acyl Chloride: Butanoyl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 1-2 hours or until completion is confirmed by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of deionized water. The mixture is transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to obtain the final product.
Yield Calculation: Theoretical vs. Experimental
For the purpose of this guide, we will assume the following starting quantities for our calculation:
-
Butanoyl chloride: 10.0 g
-
N,O-Dimethylhydroxylamine hydrochloride: 1.1 equivalents
-
Triethylamine: 2.2 equivalents
Molecular Weights:
-
Butanoyl chloride (C₄H₇ClO): 106.55 g/mol
-
This compound (C₆H₁₃NO₂): 131.17 g/mol
Theoretical Yield Calculation:
-
Moles of Butanoyl Chloride (Limiting Reagent):
-
Moles = Mass / Molar Mass = 10.0 g / 106.55 g/mol = 0.0938 moles
-
-
Stoichiometry: The reaction is 1:1 between butanoyl chloride and the final product.
-
Theoretical Mass of Product:
-
Mass = Moles × Molar Mass of Product = 0.0938 moles × 131.17 g/mol = 12.30 g
-
The theoretical yield of this compound is therefore 12.30 g .
Experimental Yield:
The experimental yield of Weinreb amide synthesis can vary based on reaction conditions, purity of reagents, and purification techniques. However, literature reports for analogous reactions consistently show high yields.[5][6] A typical experimental yield for this type of reaction is in the range of 75-95%.
For this guide, we will use a representative experimental yield of 85% .
-
Expected Experimental Mass: 12.30 g (Theoretical Yield) × 0.85 = 10.46 g
Data Presentation
The quantitative data for the synthesis of this compound is summarized in the table below for clear comparison.
| Parameter | Value | Unit |
| Starting Material (Limiting Reagent) | ||
| Compound | Butanoyl Chloride | |
| Mass | 10.0 | g |
| Molar Mass | 106.55 | g/mol |
| Moles | 0.0938 | mol |
| Product | ||
| Compound | This compound | |
| Molar Mass | 131.17 | g/mol |
| Yields | ||
| Theoretical Yield | 12.30 | g |
| Representative Experimental Yield | 10.46 | g |
| Percentage Yield | 85 | % |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
discovery and history of Weinreb amides in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of the Weinreb amide has revolutionized the field of organic synthesis, providing a robust and reliable method for the preparation of ketones and aldehydes. This technical guide delves into the history, mechanism, and practical application of this indispensable functional group, offering detailed experimental protocols and quantitative data to support its implementation in research and development. Its unique reactivity profile, which masterfully circumvents the common problem of over-addition of organometallic reagents, has cemented its place in the synthetic chemist's toolbox, particularly in the intricate world of natural product synthesis and drug development.
Discovery and Historical Context
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents was often a fraught process. The high reactivity of the initially formed ketone intermediate typically led to a second nucleophilic attack, resulting in the formation of undesired tertiary alcohols. This lack of control necessitated tedious protecting group strategies or the use of less reactive and often more complex organometallic reagents.
A seminal 1981 paper by Steven M. Weinreb and Steven Nahm in Tetrahedron Letters titled "N-methoxy-n-methylamides as effective acylating agents" changed the landscape of ketone synthesis.[1][2] They introduced the N-methoxy-N-methylamide, now universally known as the Weinreb amide, as a highly effective acylating agent. Their work demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the corresponding ketones in high yields, with no evidence of over-addition.[1] This groundbreaking discovery provided a simple and efficient solution to a long-standing challenge in organic synthesis.
The Mechanism: A Tale of Chelation and Stability
The remarkable selectivity of the Weinreb amide reaction lies in the formation of a stable, chelated tetrahedral intermediate.[3][4][5] When an organometallic reagent (R'-M) adds to the Weinreb amide, the resulting tetrahedral intermediate is stabilized through chelation of the metal atom by both the newly formed oxyanion and the methoxy group's oxygen atom.[4][5][6] This five-membered ring structure is remarkably stable at low temperatures, preventing the collapse of the intermediate and the release of the ketone until a deliberate aqueous workup.[3][4][5] This controlled release of the product is the key to preventing the second addition of the organometallic reagent.
The following diagram illustrates the generally accepted mechanism of the Weinreb ketone synthesis:
Caption: Mechanism of the Weinreb Ketone Synthesis.
Data Presentation: A Survey of Yields
The versatility of the Weinreb amide synthesis is evident in its broad substrate scope and consistently high yields. The following tables summarize representative yields for the formation of Weinreb amides from carboxylic acids and their subsequent conversion to ketones using Grignard reagents.
Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | PPh₃/I₂ | i-Pr₂NEt | CH₂Cl₂ | 1 | 85 | [7] |
| 4-Methoxybenzoic Acid | P[NMe(OMe)]₃ | - | Toluene | 0.5 | 98 | [8] |
| 4-Nitrobenzoic Acid | P[NMe(OMe)]₃ | - | Toluene | 0.5 | 96 | [8] |
| Pivalic Acid | P[NMe(OMe)]₃ | - | Toluene | 1 | 95 | [8] |
| Adamantane-1-carboxylic acid | P[NMe(OMe)]₃ | - | Toluene | 2 | 97 | [8] |
| (E)-Cinnamic Acid | N-Acylbenzotriazole | Et₃N | THF | 24 | 89 | [9] |
| N-Boc-L-Alanine | N-Acylbenzotriazole | Et₃N | THF | 24 | 92 | [9] |
Table 2: Synthesis of Ketones from Weinreb Amides and Grignard Reagents
| Weinreb Amide | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | PhMgCl | THF | 0 | 94 | [1] |
| N-methoxy-N-methylacetamide | PhMgCl | THF | 0 | 85 | [1] |
| N-methoxy-N-methyl-2-naphthamide | MeMgI | THF | 0 | 97 | [1] |
| N-methoxy-N-methyl-(E)-cinnamamide | MeMgI | THF | 0 | 92 | [1] |
| N-methoxy-N-methylfuran-2-carboxamide | PhMgCl | THF | 0 | 88 | [1] |
| N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 23 | 91 | [10] |
| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 3-Fluorophenylmagnesium chloride | Toluene | 23 | 89 | [10] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a Weinreb amide from a carboxylic acid and its subsequent conversion to a ketone.
Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid
This one-pot procedure utilizes PPh₃/I₂ as the activating agent.[7]
Materials:
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Benzoic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
Diisopropylethylamine (i-Pr₂NEt)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of iodine (1.0 mmol) in dry CH₂Cl₂ (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).
-
Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.
-
At this temperature, add the carboxylic acid (1.0 mmol), followed by the dropwise addition of i-Pr₂NEt (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes/EtOAc).
Synthesis of Acetophenone from N-methoxy-N-methylacetamide and Phenylmagnesium Chloride
This procedure is adapted from the original work of Weinreb and Nahm.[1]
Materials:
-
N-methoxy-N-methylacetamide
-
Phenylmagnesium chloride (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a solution of N-methoxy-N-methylacetamide (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of phenylmagnesium chloride (1.1 mmol) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography or distillation to afford the desired ketone.
Logical Relationships and Experimental Workflows
The strategic advantage of the Weinreb amide synthesis can be visualized as a workflow that diverges from traditional methods to avoid undesirable side products.
Caption: Advantage of the Weinreb Synthesis Workflow.
Applications in Drug Development: The Case of Remdesivir
The utility of the Weinreb amide extends beyond academic curiosity and finds significant application in the pharmaceutical industry. A pertinent example is its use in the synthesis of a key intermediate for the antiviral drug Remdesivir.[11] The synthesis of this complex molecule requires precise control over reactive intermediates. The Weinreb amide approach was successfully employed to prepare a key glycosylation precursor, eliminating over-addition side reactions and enabling a high-yield, scalable synthesis.[11] This highlights the critical role of the Weinreb amide in streamlining the production of vital medicines.
The following diagram outlines the key transformation in the synthesis of the Remdesivir intermediate:
Caption: Weinreb Amide in Remdesivir Intermediate Synthesis.
Conclusion
The discovery of the Weinreb amide represents a landmark achievement in organic synthesis. Its elegant mechanism, predicated on the formation of a stable chelated intermediate, provides a powerful and general solution to the challenge of controlled ketone and aldehyde synthesis. The broad functional group tolerance, high yields, and operational simplicity have rendered it an indispensable tool for chemists in academia and industry alike. As demonstrated by its application in the synthesis of complex pharmaceuticals like Remdesivir, the legacy of the Weinreb amide continues to be written in the successful creation of molecules that impact human health and well-being.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. N-methoxy-n-methylamides as effective acylating agents | Semantic Scholar [semanticscholar.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Methoxy-N-methylbutanamide in Carbon-Carbon Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methylbutanamide, a specific example of a Weinreb amide, serves as a powerful and versatile reagent in modern organic synthesis, particularly in the crucial process of carbon-carbon (C-C) bond formation. Its unique structural features allow for the controlled and high-yield synthesis of ketones from highly reactive organometallic reagents, overcoming a fundamental challenge in organic chemistry. This technical guide provides an in-depth exploration of the role of this compound in C-C bond formation, detailing its synthesis, reaction mechanisms, and application with various organometallic partners. The information is presented to be directly applicable for researchers and professionals in the field of drug development and chemical synthesis.
Core Principles: The Weinreb Amide Advantage
The primary challenge in reacting organometallic reagents (such as Grignard or organolithium reagents) with traditional acylating agents like acid chlorides or esters is the propensity for over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.
N-Methoxy-N-methylamides, including this compound, circumvent this issue through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2] This intermediate is stabilized by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen. This stable complex prevents the collapse of the intermediate and subsequent over-addition, ensuring the reaction stops at the ketone stage upon acidic workup.[1][2]
Synthesis of this compound
The preparation of this compound is typically achieved through the reaction of a butanoyl derivative with N,O-dimethylhydroxylamine hydrochloride. A common and efficient method involves the use of a coupling agent or the activation of the carboxylic acid.
Experimental Protocol: Synthesis from Butanoyl Chloride
This protocol details the synthesis of this compound from butanoyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Butanoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add butanoyl chloride (1.0 equivalent) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by fractional distillation or column chromatography to yield a colorless oil.
Carbon-Carbon Bond Formation Reactions
This compound readily reacts with a variety of organometallic reagents to form the corresponding ketones in high yields. The general reaction scheme is as follows:
Caption: General reaction scheme for ketone synthesis.
Reactions with Grignard Reagents
Grignard reagents (R-MgX) are a common choice for C-C bond formation with this compound. The reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Quantitative Data for Reactions with Grignard Reagents:
| Grignard Reagent (R'-MgX) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium bromide | 1-Phenylbutan-1-one | THF | 0 to RT | 2 | ~90 |
| Ethylmagnesium bromide | Hexan-3-one | Diethyl ether | 0 to RT | 2 | ~85 |
| Isopropylmagnesium chloride | 2-Methylpentan-3-one | THF | 0 to RT | 3 | ~80 |
Experimental Protocol: Synthesis of 1-Phenylbutan-1-one
This protocol describes the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of phenylmagnesium bromide (1.1 equivalents) to the stirred amide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-phenylbutan-1-one by column chromatography or distillation.
Reactions with Organolithium Reagents
Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and also provide excellent yields of ketones when reacted with this compound. These reactions are typically performed at low temperatures to control reactivity.
Quantitative Data for Reactions with Organolithium Reagents:
| Organolithium Reagent (R'-Li) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Butyllithium | Octan-4-one | THF | -78 to 0 | 1 | ~92 |
| Phenyllithium | 1-Phenylbutan-1-one | THF | -78 to 0 | 1 | ~95 |
| Ethyllithium | Hexan-3-one | Diethyl ether | -78 to 0 | 1.5 | ~88 |
Experimental Protocol: Synthesis of Octan-4-one
This protocol details the reaction of this compound with n-butyllithium.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution (1.05 equivalents) to the stirred amide solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour.
-
Monitor the reaction by TLC. Once complete, quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude octan-4-one by distillation.
Reaction Mechanism and Workflow
The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate. The following diagrams illustrate the mechanism and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for Ketone Synthesis using N-Methoxy-N-methylbutanamide and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. A significant challenge in this area is the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives, such as esters and acid chlorides, which often leads to the formation of undesired tertiary alcohols.[1][2] The Weinreb-Nahm ketone synthesis, a powerful and widely adopted method, circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3]
This application note provides a detailed overview and experimental protocols for the synthesis of ketones via the reaction of a specific Weinreb amide, N-methoxy-N-methylbutanamide , with various Grignard reagents. The key to the success of this method lies in the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack.[3][4][5] Upon acidic workup, this intermediate collapses to afford the desired ketone in high yield.[6] This methodology is distinguished by its high chemoselectivity, tolerance of a wide range of functional groups, and mild reaction conditions.[3][7]
Reaction Mechanism and Workflow
The reaction proceeds through a nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents the addition of a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the intermediate to yield the ketone.
Caption: Reaction mechanism of the Weinreb ketone synthesis.
A general experimental workflow for this synthesis is outlined below. It involves the careful preparation of the Grignard reagent, its reaction with the Weinreb amide under controlled temperature, and subsequent workup and purification.
Caption: General experimental workflow for ketone synthesis.
Data Presentation
The following table summarizes the yields of various ketones synthesized from N-methoxy-N-methylamides and different organometallic reagents, demonstrating the versatility of this reaction.
| Entry | Weinreb Amide (R in R-CON(OMe)Me) | Organometallic Reagent (R') | Product Ketone (R-CO-R') | Yield (%) |
| 1 | n-C₃H₇ | CH₃MgBr | 2-Pentanone | 92 |
| 2 | n-C₃H₇ | C₆H₅MgBr | 1-Phenyl-1-butanone | 90 |
| 3 | c-C₆H₁₁ | CH₃Li | Acetylcyclohexane | 95 |
| 4 | C₆H₅ | CH₃MgI | Acetophenone | 87 |
| 5 | C₆H₅ | n-C₄H₉Li | 1-Phenyl-1-pentanone | 82 |
Data adapted from Nahm, S.; Weinreb, S. M. Tetrahedron Lett. 1981, 22, 3815-3818.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Weinreb amide from butanoyl chloride.
Materials:
-
Butanoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the suspension.
-
Dissolve butanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the butanoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1-Phenyl-1-butanone from this compound and Phenylmagnesium Bromide
This protocol provides a detailed method for the synthesis of a ketone using the prepared Weinreb amide and a Grignard reagent.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringe
-
Ice bath
-
Argon or nitrogen atmosphere
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 equivalents) dropwise via syringe, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-phenyl-1-butanone.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Notes and Protocols: Synthesis of Ketones via Reaction of N-Methoxy-N-methylbutanamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ketones through the reaction of N-Methoxy-N-methylbutanamide, a Weinreb amide, with various organolithium reagents. This method, known as the Weinreb ketone synthesis, is a highly efficient and widely utilized transformation in organic synthesis due to its excellent chemoselectivity and prevention of over-addition to form tertiary alcohol byproducts. The protocol outlines the necessary reagents, equipment, reaction setup, execution, and product purification. Furthermore, a summary of representative reactions with different organolithium reagents is provided to illustrate the scope and efficiency of this transformation.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, with applications ranging from academic research to the industrial production of pharmaceuticals and fine chemicals. A significant challenge in ketone synthesis from carboxylic acid derivatives is the propensity for over-addition of highly reactive organometallic nucleophiles, leading to the formation of tertiary alcohols. The Weinreb-Nahm ketone synthesis, which employs N-methoxy-N-methylamides (Weinreb amides), effectively circumvents this issue.[1]
The reaction of a Weinreb amide, such as this compound, with an organolithium reagent proceeds through a stable, chelated tetrahedral intermediate. The lithium cation is coordinated by both the carbonyl oxygen and the methoxy oxygen, which prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organolithium reagent.[1] Upon acidic workup, this stable intermediate readily breaks down to afford the desired ketone in high yield. This methodology is compatible with a wide range of functional groups, making it a robust and versatile tool for organic synthesis.
Reaction Mechanism
The generally accepted mechanism for the Weinreb ketone synthesis involves two key stages:
-
Nucleophilic Addition and Chelation: The organolithium reagent (R'-Li) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate. The key to the success of this reaction is the chelation of the lithium ion by the methoxy oxygen and the newly formed oxyanion. This five-membered ring stabilizes the intermediate.
-
Hydrolysis (Workup): The stable tetrahedral intermediate persists at low temperatures. Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl) during the workup, the intermediate is protonated and subsequently collapses to release the desired ketone, along with N,O-dimethylhydroxylamine hydrochloride.
Caption: General mechanism of the Weinreb ketone synthesis.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with an organolithium reagent.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium, methyllithium in a suitable solvent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen gas inlet
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
To a round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF (e.g., 0.2 M solution).
-
Flush the flask with inert gas.
-
-
Reaction:
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.2 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
-
Caption: Experimental workflow for the synthesis of ketones.
Data Presentation
The following table summarizes the reaction of this compound with various organolithium reagents to produce the corresponding ketones.
| Entry | Organolithium Reagent | Product | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| 1 | n-Butyllithium | Pentan-2-one | 2.5 | -78 | THF | 83¹ |
| 2 | Phenyllithium | 1-Phenylbutan-1-one | 2 | -78 | THF | ~85-95² |
| 3 | Methyllithium | Butan-2-one | 2 | -78 | THF | ~80-90² |
| 4 | Vinyllithium | Hex-1-en-4-one | 2 | -78 | THF | ~75-85² |
¹ Yield based on a similar substrate, an α-siloxy Weinreb amide. ² Estimated yields based on typical Weinreb ketone synthesis reactions, as specific literature yields for these exact reactions can vary.
Conclusion
The reaction of this compound with organolithium reagents is a reliable and high-yielding method for the synthesis of a variety of ketones. The protocol is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope. The formation of a stable chelated intermediate is key to preventing over-addition, making this a preferred method for clean ketone synthesis in complex molecular settings. The provided protocol can be adapted for various organolithium reagents, offering a versatile strategy for the synthesis of diverse ketone structures essential for research and development in the chemical and pharmaceutical industries.
References
Application Notes and Protocols: N-Methoxy-N-methylbutanamide as a Versatile Acylating Agent in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methylbutanamide, a member of the Weinreb amide family, is a highly effective and versatile acylating agent in modern organic synthesis. Its unique reactivity profile allows for the controlled formation of ketones and aldehydes from a variety of nucleophiles, most notably organometallic reagents. This attribute is of paramount importance in the construction of complex molecular architectures, particularly in the synthesis of natural products and active pharmaceutical ingredients (APIs). The key advantage of N-methoxy-N-methylamides lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition, which prevents the common problem of over-addition and the formation of tertiary alcohol byproducts.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this compound.
Key Advantages of this compound in Synthesis
-
Prevention of Over-addition: The N-methoxy-N-methylamide functionality stabilizes the tetrahedral intermediate formed during nucleophilic attack, allowing for the isolation of the desired ketone or aldehyde without the formation of tertiary alcohols, a common side product with other acylating agents.[1]
-
High Yields: Reactions with organolithium and Grignard reagents typically proceed in high yields, making it an efficient choice for crucial bond-forming steps.[1]
-
Broad Substrate Scope: It is compatible with a wide range of organometallic reagents, enabling the synthesis of a diverse array of ketones.
-
Stability: N-Methoxy-N-methylamides are generally stable compounds that can be easily prepared and handled.
Applications in Complex Molecule Synthesis
Data Presentation: Ketone Synthesis with this compound
The following table summarizes the reaction of this compound with various organometallic reagents to afford the corresponding ketones. The data is adapted from the seminal work by S. Nahm and S. M. Weinreb.[1]
| Entry | Organometallic Reagent | Product Ketone | Reaction Conditions | Yield (%) |
| 1 | n-Butyllithium | 4-Octanone | THF, 0 °C, 1 h | 92 |
| 2 | sec-Butyllithium | 3-Methyl-4-octanone | THF, 0 °C, 1 h | 85 |
| 3 | Phenyllithium | Butyrophenone | THF, 0 °C, 1 h | 95 |
| 4 | Phenylmagnesium bromide | Butyrophenone | THF, 0 °C, 1 h | 94 |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from standard procedures for the synthesis of Weinreb amides from acyl chlorides.
Reaction Scheme:
Materials:
-
Butanoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask, add pyridine (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add a solution of butanoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Ketone Synthesis using this compound and an Organometallic Reagent
This protocol provides a general method for the acylation of organometallic reagents with this compound.[1]
Reaction Scheme:
Materials:
-
This compound
-
Organometallic reagent (e.g., n-butyllithium, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringe or cannula for transferring organometallic reagent
-
Ice bath or other cooling system
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organometallic reagent (1.1 equivalents) to the stirred solution via syringe or cannula.
-
Stir the reaction mixture at 0 °C for 1 hour, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography or distillation.
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflows for the preparation of this compound and its subsequent use in ketone synthesis.
Caption: Simplified reaction mechanism for ketone formation from a Weinreb amide.
Conclusion
This compound is a reliable and high-yielding acylating agent for the synthesis of butyl ketones. Its ability to prevent over-addition makes it particularly valuable in the synthesis of complex molecules where precise control over reactivity is essential. The protocols provided herein offer a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies.
References
Application of N-Methoxy-N-methylbutanamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methylbutanamide, a member of the Weinreb amide family, is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of pharmaceutical intermediates. Its unique reactivity profile allows for the controlled formation of ketones and aldehydes from various nucleophiles, a crucial transformation in the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The key advantage of employing N-methoxy-N-methylamides lies in their ability to prevent the common problem of over-addition by organometallic reagents, which often plagues reactions with other acylating agents like esters or acid chlorides. This is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the desired ketone or aldehyde upon workup.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, supported by quantitative data and experimental workflows.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is as a precursor for the formation of ketones through reaction with organometallic reagents such as Grignard reagents and organolithium species.[3] This transformation is fundamental in building the carbon skeleton of numerous drug molecules.
A significant example of the utility of a closely related N-methoxy-N-methylamide of a substituted butanoic acid is in the total synthesis of Tubulysins, a class of potent cytotoxic tetrapeptides with promising anticancer activity.[1] The synthesis of the Tubuvaline (Tuv) fragment, a key component of Tubulysins, often involves the coupling of an organometallic reagent with a Weinreb amide derived from a protected amino acid. While not this compound itself, the chemistry is directly analogous and highlights the importance of this functional group in constructing complex, biologically active molecules.
Data Presentation
The following tables summarize typical yields for the preparation of this compound and its subsequent conversion to ketones, which are common intermediates in pharmaceutical synthesis.
Table 1: Synthesis of this compound from Butyryl Chloride
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Butyryl chloride | N,O-Dimethylhydroxylamine hydrochloride | Pyridine | Dichloromethane | 0 to rt | 1-2 | >90 | General Protocol[4] |
| 2 | Butyryl chloride | N,O-Dimethylhydroxylamine hydrochloride | Triethylamine | Tetrahydrofuran | 0 to rt | 1-2 | >90 | General Protocol[5] |
Table 2: Synthesis of Ketones from this compound
| Entry | Organometallic Reagent (R-M) | R Group | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Phenyl | THF | -78 to rt | 1-3 | 1-Phenylbutan-1-one | 85-95 | General Protocol[4] |
| 2 | n-Butyllithium | n-Butyl | THF | -78 to 0 | 1-2 | Octan-4-one | 80-90 | General Protocol[4] |
| 3 | Isopropylmagnesium chloride | Isopropyl | THF | 0 to rt | 2-4 | 2-Methylhexan-3-one | 80-90 | General Protocol[5] |
| 4 | Benzylmagnesium chloride | Benzyl | THF | -78 to rt | 1-3 | 1-Phenylpentan-2-one | 85-95 | General Protocol[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Butyryl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous DCM, add pyridine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add butyryl chloride (1.0 eq) to the stirring suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford this compound, which can be purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of 1-Phenylbutan-1-one (A Pharmaceutical Intermediate Precursor)
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dry ice/acetone bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid or saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 1-phenylbutan-1-one, which can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the synthesis of ketones from this compound.
Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.
Conclusion
This compound serves as a robust and reliable synthetic tool for the preparation of ketone-containing pharmaceutical intermediates. The protocols outlined provide a foundation for the practical application of this reagent. The key to its utility is the chemoselective acylation of organometallic reagents, which avoids over-addition and leads to high yields of the desired products. This level of control is paramount in the multi-step synthesis of complex and valuable pharmaceutical compounds. The principles demonstrated here with this compound are broadly applicable to a wide range of Weinreb amides in drug discovery and development.
References
- 1. Synthesis and structure–activity relationship studies of novel tubulysin U analogues – effect on cytotoxicity of structural variations in the tubuvaline fragment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of tubuvaline (Tuv) fragment of tubulysin via diastereoselective dihydroxylation of homoallylamine | Semantic Scholar [semanticscholar.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
Application Notes and Protocols for Large-Scale Ketone Synthesis using N-Methoxy-N-methylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the formation of ketones from carboxylic acid derivatives.[1] This method addresses a common challenge in organic synthesis: the over-addition of organometallic reagents to acyl compounds, which often leads to the formation of tertiary alcohols as undesired byproducts.[2][3] The use of N-methoxy-N-methylamides, also known as Weinreb amides, circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[2][4] This intermediate prevents further reaction until a deliberate acidic workup, ensuring a high yield of the desired ketone.[3]
This document provides detailed protocols and application notes for the large-scale synthesis of ketones using N-Methoxy-N-methylbutanamide as a representative Weinreb amide. The methodologies are suitable for gram-scale synthesis and can be adapted for process development in drug discovery and development.
Reaction Principle
The core of the Weinreb ketone synthesis lies in the reaction of an N-methoxy-N-methylamide with an organometallic reagent, such as a Grignard reagent or an organolithium reagent.[2] The reaction proceeds via nucleophilic acyl substitution to form a stable tetrahedral intermediate, which is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen.[3] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous acidic workup.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of various ketones from this compound using different organometallic reagents. These examples highlight the broad applicability and efficiency of the Weinreb ketone synthesis on a preparative scale.
Table 1: Synthesis of Ketones using this compound and Grignard Reagents
| Entry | Grignard Reagent | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-Phenylbutan-1-one | THF, 0 °C to rt, 3 h | 93 |
| 2 | Ethylmagnesium bromide | Heptan-3-one | THF, 0 °C to rt, 3 h | 85 |
| 3 | Isopropylmagnesium chloride | 2-Methylhexan-3-one | THF, 0 °C to rt, 3 h | 88 |
| 4 | Benzylmagnesium chloride | 1-Phenylpentan-2-one | THF, 0 °C to rt, 3 h | 90 |
Table 2: Synthesis of a Biaryl Ketone on a Gram Scale
| Weinreb Amide | Grignard Reagent | Product | Scale | Yield (%) |
| N-methoxy-N-methyl-4-biphenylcarboxamide | (4-Methoxyphenyl)magnesium bromide | (4-Biphenylyl)(4-methoxyphenyl)methanone | Gram-scale | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ketones using this compound and Grignard Reagents
This protocol describes a general method for the gram-scale synthesis of ketones from this compound and a Grignard reagent.
Materials:
-
This compound
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Gram-Scale Synthesis of 1-Phenylbutan-1-one
This protocol provides a specific example for the synthesis of 1-phenylbutan-1-one.
Procedure:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 38.1 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C.
-
Add phenylmagnesium bromide (42 mL, 1.0 M in THF, 42.0 mmol, 1.1 equiv) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the mixture to 0 °C and quench with 1 M HCl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with saturated NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is purified by vacuum distillation to yield 1-phenylbutan-1-one as a colorless oil (5.2 g, 93%).
Visualizations
Caption: Reaction mechanism of the Weinreb ketone synthesis.
Caption: Experimental workflow for Weinreb ketone synthesis.
References
Application Notes and Protocols for the Chemoselective Addition of Organometallics to N-Methoxy-N-methylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoselective addition of organometallic reagents to N-Methoxy-N-methylbutanamide, a type of Weinreb amide. This reaction, known as the Weinreb ketone synthesis, is a powerful and widely used method for the formation of ketones, avoiding the common problem of over-addition to form tertiary alcohols.[1][2][3]
Introduction
The reaction of organometallic reagents, such as Grignard and organolithium reagents, with traditional acylating agents like esters or acid chlorides often leads to the formation of tertiary alcohols as byproducts due to the high reactivity of the initially formed ketone intermediate.[2] The Weinreb-Nahm amide, in this case, this compound, offers a robust solution to this challenge. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by the organometallic reagent.[1][3] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, thus preventing a second addition of the organometallic reagent.[1][3] This method is compatible with a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[3]
Data Presentation
The following table summarizes the yields of ketones obtained from the reaction of various organometallic reagents with N-Methoxy-N-methylamides, as reported in the foundational work by S. Nahm and S. M. Weinreb.
| Entry | Organometallic Reagent | R' Group | Product Ketone | Yield (%) |
| 1 | CH₃MgBr | Methyl | Pentan-2-one | 95 |
| 2 | CH₃(CH₂)₃MgBr | n-Butyl | Octan-4-one | 92 |
| 3 | C₆H₅MgBr | Phenyl | 1-Phenylbutan-1-one | 90 |
| 4 | C₆H₅CH₂MgCl | Benzyl | 1-Phenylpentan-2-one | 85 |
| 5 | (CH₃)₂CHMgBr | Isopropyl | 2-Methylhexan-3-one | 88 |
| 6 | CH₃Li | Methyl | Pentan-2-one | 94 |
| 7 | C₆H₅Li | Phenyl | 1-Phenylbutan-1-one | 87 |
Data sourced from Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron letters, 22(39), 3815-3818.[1]
Experimental Protocols
Protocol 1: General Procedure for the Addition of Grignard Reagents to this compound
This protocol provides a detailed method for the synthesis of a ketone via the reaction of a Grignard reagent with this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Argon or Nitrogen gas supply with manifold
-
Ice bath and/or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A dry round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flushed with an inert gas (argon or nitrogen).
-
This compound (1.0 eq) is dissolved in anhydrous THF (approximately 0.2-0.5 M concentration) and the solution is cooled to 0 °C using an ice bath.
-
-
Addition of Grignard Reagent:
-
The Grignard reagent (1.1-1.2 eq) is added dropwise to the stirred solution of the Weinreb amide via syringe.
-
The reaction mixture is stirred at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material. For less reactive Grignard reagents, the reaction may be allowed to warm to room temperature.
-
-
Quenching the Reaction:
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. The mixture is then allowed to warm to room temperature.
-
-
Work-up:
-
The aqueous layer is extracted three times with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude ketone can be purified by flash column chromatography on silica gel or by distillation to afford the pure product.
-
Protocol 2: General Procedure for the Addition of Organolithium Reagents to this compound
This protocol outlines the synthesis of a ketone using an organolithium reagent with this compound.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-Butyllithium, 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Argon or Nitrogen gas supply with manifold
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A dry round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flushed with an inert gas (argon or nitrogen).
-
This compound (1.0 eq) is dissolved in anhydrous THF (approximately 0.2-0.5 M concentration) and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
The organolithium reagent (1.1-1.2 eq) is added dropwise to the stirred solution of the Weinreb amide via syringe, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
-
Quenching the Reaction:
-
The reaction is quenched at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The mixture is then allowed to warm to room temperature.
-
-
Work-up:
-
Water is added to the mixture, and the aqueous layer is extracted three times with an organic solvent like diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The resulting crude ketone is purified by flash column chromatography on silica gel or by distillation.
-
Visualizations
Caption: Experimental workflow for the Weinreb ketone synthesis.
Caption: Simplified mechanism of the Weinreb ketone synthesis.
References
Application Note: Synthesis of Functionalized Ketones via Reaction of N-Methoxy-N-methylbutanamide with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of ketones is a cornerstone of organic chemistry, particularly in the development of pharmaceutical intermediates. The Weinreb-Nahm ketone synthesis provides a robust and high-yield method for this transformation by reacting N-methoxy-N-methylamides (Weinreb amides) with organometallic reagents.[1] This application note details the reaction of N-Methoxy-N-methylbutanamide with various functionalized Grignard reagents. A key advantage of this method is the formation of a stable, chelated tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols, an issue often encountered with more reactive acylating agents like esters.[1][2] The protocol is notable for its excellent tolerance of a wide array of sensitive functional groups, making it highly valuable for the synthesis of complex and polyfunctional molecules.[1][3]
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic addition of a Grignard reagent to the carbonyl carbon of the this compound. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen.[1][2] This stable intermediate does not collapse until acidic workup, at which point it is hydrolyzed to yield the desired ketone. This two-step process effectively prevents a second nucleophilic addition from the Grignard reagent.
References
Application Notes and Protocols: The Use of N-Methoxy-N-methylbutanamide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis, particularly in the construction of complex natural products. Their remarkable stability and predictable reactivity with organometallic reagents allow for the controlled formation of ketones, a key functional group in many biologically active molecules. This document provides detailed application notes and protocols for the use of a specific Weinreb amide, N-Methoxy-N-methylbutanamide, in the synthesis of natural product fragments.
This compound serves as a stable and effective acylating agent. Its reaction with organolithium or Grignard reagents proceeds through a stable chelated intermediate, which prevents the common problem of over-addition and subsequent tertiary alcohol formation.[1] This feature is particularly advantageous in multi-step syntheses where high yields and clean reactions are paramount.
Hypothetical Application in the Synthesis of a Polyketide Natural Product Fragment
To illustrate the utility of this compound, we present a hypothetical synthesis of a key ketone fragment, a common structural motif in polyketide natural products. This example demonstrates the straightforward and high-yielding nature of the Weinreb amide coupling reaction.
Part 1: Synthesis of a Key Ketone Intermediate
This section details the synthesis of a hypothetical undecenone intermediate, a potential building block for various polyketide natural products, via the coupling of this compound with an organolithium reagent.
Reaction Scheme:
Caption: Synthesis of Undec-10-en-4-one.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
7-Bromohept-1-ene (1.2 eq)
-
tert-Butyllithium (2.4 eq, 1.7 M in pentane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 7-bromohept-1-ene (1.2 eq) and anhydrous THF under an inert atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
tert-Butyllithium (2.4 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to generate the organolithium reagent.
-
In a separate flame-dried flask, this compound (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.
-
The freshly prepared solution of hept-6-en-1-yllithium is slowly transferred to the solution of this compound via cannula.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired undec-10-en-4-one.
Data Presentation
| Entry | Starting Material | Reagent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Hept-6-en-1-yllithium | Undec-10-en-4-one | THF | -78 to rt | 3 | 85 |
Part 2: Reduction to a Chiral Alcohol
The synthesized ketone can be further elaborated, for example, by stereoselective reduction to a chiral alcohol, another common feature in natural products.
Logical Workflow for Further Synthesis
Caption: Elaboration of the ketone intermediate.
Experimental Protocol for Stereoselective Reduction (Corey-Bakshi-Shibata Reduction)
Materials:
-
Undec-10-en-4-one (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) (1.0 eq, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF under an inert atmosphere.
-
The solution is cooled to 0 °C, and borane-dimethyl sulfide complex (1.0 eq) is added dropwise. The mixture is stirred for 10 minutes.
-
A solution of undec-10-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the catalyst solution at 0 °C over 30 minutes.
-
The reaction is stirred at 0 °C for 2 hours, and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.
-
The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral alcohol.
Data Presentation
| Entry | Starting Material | Reducing Agent | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Undec-10-en-4-one | BMS / (R)-CBS | (R)-Undec-10-en-4-ol | THF | 0 | 2 | 92 | 95:5 |
Conclusion
This compound is a versatile and reliable reagent for the synthesis of ketone intermediates in the context of natural product synthesis. The protocols provided herein, though based on a hypothetical example, are representative of the mild and high-yielding transformations that can be achieved using this Weinreb amide. The resulting ketones can be readily converted into more complex chiral building blocks, demonstrating the strategic importance of this compound in the synthesis of biologically active molecules.
References
Application Notes and Protocols for N-Methoxy-N-methylbutanamide Reactions Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with N-Methoxy-N-methylbutanamide under an inert atmosphere. The procedures outlined are essential for handling air- and moisture-sensitive reagents commonly used in conjunction with Weinreb amides, ensuring reaction success and product purity.
Introduction
This compound, a Weinreb amide, is a valuable intermediate in organic synthesis, primarily for the preparation of ketones.[1][2][3][4] Its reaction with organometallic reagents, such as Grignard or organolithium reagents, proceeds through a stable chelated intermediate, which prevents the common over-addition that leads to tertiary alcohols.[5][6] This unique reactivity allows for the controlled synthesis of ketones in high yields.[1][2][6] However, the organometallic reagents used in these transformations are highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques.[7][8][9] This guide details the experimental setup and procedures required for these sensitive reactions.
Experimental Setup: The Schlenk Line
The primary apparatus for maintaining an inert atmosphere is the Schlenk line.[10][11][12] A Schlenk line is a dual-manifold system, with one manifold connected to a source of dry, inert gas (typically nitrogen or argon) and the other to a vacuum pump.[10][11] This setup allows for the evacuation of air from the reaction flask and subsequent backfilling with an inert gas, a process often repeated in cycles to ensure a completely inert environment.[7][10]
Key Components of a Schlenk Line Setup:
-
Dual Manifold: Provides separate pathways for vacuum and inert gas.[10]
-
Inert Gas Source: A cylinder of high-purity nitrogen or argon with a regulator.
-
Vacuum Pump: To evacuate the system.
-
Cold Trap: A Dewar flask filled with liquid nitrogen to trap volatile solvents and protect the vacuum pump.[7][10][12]
-
Bubbler: An oil-filled bubbler indicates the flow rate of the inert gas and prevents air from back-diffusing into the manifold.[10]
-
Schlenk Flasks: Round-bottom flasks with a sidearm equipped with a stopcock for connection to the Schlenk line.[8]
-
Septa and Needles: Rubber septa are used to seal the flasks, allowing for the introduction of reagents via syringe or cannula under a positive pressure of inert gas.[9][13][14]
Experimental Protocols
Protocol 1: General Setup of an Inert Atmosphere Reaction
This protocol describes the fundamental steps for preparing a reaction vessel for an air-sensitive reaction.
Materials:
-
Schlenk flask and other necessary glassware (e.g., addition funnel)
-
Stir bar
-
Grease for ground glass joints
-
Rubber septa
-
Schlenk line with vacuum pump and inert gas supply
-
Heat gun
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (typically at >120 °C for several hours) or flame-dried under vacuum to remove any adsorbed water.[7][15]
-
Assembly: Assemble the glassware, including the stir bar, and lightly grease all ground glass joints to ensure a good seal.[7] Seal the flask with a rubber septum.[7]
-
Connection to Schlenk Line: Connect the Schlenk flask to the Schlenk line via thick-walled tubing.[8]
-
Evacuate-Backfill Cycles:
-
Ensure the stopcock on the Schlenk flask is open to the flask's interior and the Schlenk line manifold.
-
Carefully open the stopcock to the vacuum manifold to evacuate the flask. For sensitive reactions, gently heat the flask with a heat gun during evacuation to drive off residual moisture.[10]
-
Close the stopcock to the vacuum.
-
Slowly open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon. The flow of gas can be monitored via the oil bubbler.[10]
-
Repeat this evacuate-backfill cycle at least three times to ensure a completely inert atmosphere.[7][9]
-
-
Maintaining Inert Atmosphere: Once purged, the flask should be kept under a slight positive pressure of inert gas, indicated by a steady, slow bubbling rate in the oil bubbler.
Protocol 2: Reaction of this compound with a Grignard Reagent
This protocol provides a representative procedure for the synthesis of a ketone from this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line and prepared Schlenk flasks
-
Syringes and needles
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Preparation: Set up a two-necked Schlenk flask under an inert atmosphere as described in Protocol 1.
-
Reagent Addition:
-
Dissolve this compound in anhydrous THF in the prepared Schlenk flask.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
-
Grignard Reagent Transfer:
-
Using a dry, nitrogen-flushed syringe, carefully withdraw the required volume of the Grignard reagent from the supplier bottle.[13][14] To ensure an accurate transfer, it is good practice to draw a small amount of inert gas into the syringe after the liquid (an "inert gas buffer").[13][14]
-
Slowly add the Grignard reagent dropwise to the stirred solution of the Weinreb amide.
-
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at a low temperature.[16]
-
Work-up and Purification:
Quantitative Data
The following table summarizes typical reaction parameters for the reaction of Weinreb amides with organometallic reagents.
| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| N-Methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 to rt | 1 h | 95 |
| N-Methoxy-N-methylacetamide | Phenylmagnesium bromide | THF | 0 to rt | 1 h | 92 |
| N-Methoxy-N-methylisobutyramide | Phenylmagnesium bromide | THF | 0 to rt | 1 h | 98 |
| N-Methoxy-N-methylbenzamide | Methyllithium | THF | 0 | 0.5 h | 94 |
Note: This data is representative and has been compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up an inert atmosphere reaction using a Schlenk line.
References
- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
troubleshooting low yield in N-Methoxy-N-methylbutanamide to ketone conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the conversion of N-Methoxy-N-methylbutanamide (a Weinreb amide) to ketones using organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, although my starting material is fully consumed. What are the likely causes?
A1: Low isolated yields with complete consumption of the starting this compound can stem from several factors during the reaction or work-up phase. Common issues include:
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Over-addition of the organometallic reagent: While the Weinreb amide is designed to prevent this, harsh conditions or highly reactive reagents can lead to the formation of tertiary alcohols.[1][2][3]
-
Decomposition of the product: The resulting ketone may be unstable under the reaction or work-up conditions.
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Issues during aqueous work-up: The tetrahedral intermediate requires careful quenching, typically at low temperatures, to efficiently collapse to the ketone.[2] Problems with pH adjustment or emulsion formation can lead to product loss.
-
Product volatility: If the resulting ketone is volatile, it can be lost during solvent removal under reduced pressure.
-
Side reactions: The strong basicity of organometallic reagents can cause unforeseen side reactions depending on the substrate.
Q2: I see multiple spots on my TLC plate after the reaction. What could they be?
A2: Multiple spots on a TLC plate can indicate a mixture of starting material, desired product, and byproducts.
-
Spot at the baseline: This is likely your starting this compound, indicating an incomplete reaction.
-
Desired ketone spot: This should be your main product spot.
-
Spot with a similar Rf to the ketone: This could be a byproduct from a side reaction.
-
A smear or multiple spots: This may suggest decomposition of the starting material or product.
Q3: How critical is the quality of the Grignard reagent?
A3: The quality and accurate quantification of the Grignard reagent are crucial for the success of the Weinreb ketone synthesis. Old or poorly stored Grignard reagents can degrade, leading to lower concentrations of the active reagent and the presence of basic magnesium hydroxides and alkoxides, which can complicate the reaction. It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity.[4][5][6][7][8]
Q4: Can the reaction temperature significantly impact the yield?
A4: Yes, temperature is a critical parameter. The tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide is only stable at low temperatures.[2] Allowing the reaction to warm up prematurely before quenching can lead to the decomposition of this intermediate and favor side reactions, thus reducing the yield of the desired ketone. It is common practice to run these reactions at 0°C, -40°C, or even -78°C.[1][9]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | 1. Use a fresh bottle of Grignard reagent or synthesize it fresh. 2. Titrate the Grignard reagent immediately before use to determine the accurate concentration.[4][5][6][7][8] 3. Ensure anhydrous conditions during the preparation and transfer of the Grignard reagent. |
| Insufficient Equivalents of Grignard Reagent | 1. Based on the titration, use a slight excess (e.g., 1.1-1.5 equivalents) of the Grignard reagent. |
| Reaction Temperature Too Low | While low temperatures are generally preferred, for some less reactive systems, a slightly higher temperature (e.g., 0°C instead of -78°C) might be necessary to initiate the reaction. Monitor the reaction closely by TLC. |
| Poor Quality Solvent | Use anhydrous solvents to prevent quenching of the Grignard reagent. Ensure solvents are freshly distilled or obtained from a reliable commercial source. |
Issue 2: Low Yield with Complex Mixture of Byproducts
| Possible Cause | Troubleshooting Steps |
| Decomposition of Starting Material or Product | 1. Run the reaction at a lower temperature (e.g., -78°C) to increase the stability of intermediates and products.[1][9] 2. Add the Grignard reagent dropwise to the solution of the Weinreb amide to avoid localized heating. 3. Quench the reaction at low temperature before allowing it to warm to room temperature.[9] |
| Excess Grignard Reagent | 1. Use a more precise amount of the Grignard reagent (e.g., 1.05-1.1 equivalents) after careful titration.[9] |
| Highly Basic Grignard Reagent Causing Side Reactions | 1. Consider adding a Lewis acid, such as CeCl₃ or LiCl, to modulate the reactivity of the Grignard reagent.[9] This can sometimes suppress side reactions. |
| Incorrect Work-up Procedure | 1. Quench the reaction with a saturated aqueous solution of NH₄Cl at low temperature. 2. If emulsions form during extraction, try adding brine or filtering through a pad of Celite. |
Data Presentation
Table 1: Effect of Reaction Conditions on Ketone Yield
| Organometallic Reagent | Equivalents | Temperature (°C) | Solvent | Yield (%) |
| Phenylmagnesium Bromide | 1.2 | 23 | Toluene | 71 |
| Phenylmagnesium Bromide | 1.2 | 0 | Toluene | 60 |
| Phenylmagnesium Bromide | 1.2 | 60 | Toluene | 63 |
| 3-Fluorophenylmagnesium Chloride | 1.0 | 23 | THF | 66 |
| 3-Fluorophenylmagnesium Chloride | 1.0 | 23 | CH₃CN | 85 |
| n-Butyllithium | 1.1 | -78 | THF | 83 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for this compound to Ketone Conversion
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, cool the mixture to the desired temperature (e.g., 0°C or -78°C) with an appropriate cooling bath.
-
Grignard Addition: Add the Grignard reagent (1.1-1.5 equivalents, previously titrated) dropwise to the stirred solution of the Weinreb amide.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
Protocol 2: Titration of Grignard Reagent with Iodine
-
Preparation: To a flame-dried vial under an inert atmosphere, add iodine (I₂) and dissolve it in anhydrous THF containing lithium chloride (LiCl).
-
Titration: Cool the iodine solution to 0°C and add the Grignard reagent dropwise via a syringe until the brown color of the iodine disappears and a colorless or pale yellow solution persists.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.
Visualizations
Caption: Troubleshooting workflow for low yield in Weinreb ketone synthesis.
Caption: General reaction mechanism of Weinreb ketone synthesis.
References
- 1. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. reddit.com [reddit.com]
preventing over-addition of Grignard reagents to N-Methoxy-N-methylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions on N-methoxy-N-methylamides (Weinreb amides), specifically focusing on preventing the over-addition to form tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using an N-methoxy-N-methylamide (Weinreb amide) in a Grignard reaction?
The principal advantage of using a Weinreb amide is to prevent the over-addition of the Grignard reagent, thus allowing for the synthesis of ketones in high yields.[1][2] Unlike reactions with esters or acid chlorides, which readily undergo a second addition to form tertiary alcohols, the Weinreb amide forms a stable tetrahedral intermediate.[1][3][4]
Q2: How does the Weinreb amide prevent the over-addition of the Grignard reagent?
Upon nucleophilic attack by the Grignard reagent, the Weinreb amide forms a tetrahedral intermediate that is stabilized by chelation between the magnesium atom and the methoxy oxygen.[1][4] This stable five-membered ring intermediate prevents the collapse of the intermediate to a ketone until acidic workup.[1][4] This stability at low temperatures is crucial for preventing a second Grignard addition.[5]
Q3: I am observing a significant amount of tertiary alcohol in my reaction. What are the likely causes?
While uncommon, over-addition can occur under certain conditions:
-
Elevated Temperatures: Allowing the reaction to warm up prematurely can lead to the breakdown of the stable intermediate and subsequent over-addition. It is crucial to maintain low temperatures throughout the reaction and quenching process.
-
Highly Reactive Grignard Reagents: Very reactive Grignard reagents, such as allylmagnesium bromide, can be aggressive enough to promote over-addition even at low temperatures.[6][7]
-
Inaccurate Reagent Stoichiometry: An incorrect determination of the Grignard reagent concentration can lead to the use of a large excess, which might contribute to side reactions.
Q4: What are the recommended reaction temperatures for adding a Grignard reagent to a Weinreb amide?
Optimal temperatures are typically low, ranging from -78 °C to 0 °C. The specific temperature depends on the reactivity of the Grignard reagent and the substrate. For many standard Grignard reagents, the reaction can be initiated at 0 °C or even room temperature without significant over-addition.[8] However, for highly reactive Grignards or sensitive substrates, starting at -78 °C is recommended.
Q5: How can I minimize over-addition when using a highly reactive Grignard reagent like allylmagnesium bromide?
When working with highly reactive Grignard reagents, consider the following precautions:
-
Maintain Very Low Temperatures: Perform the addition and maintain the reaction at -78 °C.
-
Titrate the Grignard Reagent: Accurately determine the concentration of your Grignard reagent before use to ensure precise stoichiometry.
-
Slow, Dropwise Addition: Add the Grignard reagent to the Weinreb amide solution very slowly to maintain a low concentration of the nucleophile in the reaction mixture.
-
Inverse Quench: Consider adding the reaction mixture to a cold, saturated aqueous ammonium chloride solution (inverse quench) to rapidly neutralize any unreacted Grignard reagent before it can react further upon warming.[6]
Data Presentation: Reaction Conditions for Ketone Synthesis
The following table summarizes typical reaction conditions for the successful synthesis of ketones from N-methoxy-N-methylamides and Grignard reagents, highlighting the prevention of over-addition.
| Entry | Grignard Reagent (Equivalents) | Solvent | Temperature (°C) | Yield of Ketone (%) | Over-addition Observed |
| 1 | 1.0 | THF | 23 | 66 | No |
| 2 | 1.0 | CH₂Cl₂ | 23 | 40 | No |
| 3 | 1.0 | CH₃CN | 23 | 85 | No |
| 4 | 1.5 | Toluene | 23 | 74 | No |
| 5 | 3.0 | Toluene | 23 | 70 | No |
| 6 | 1.2 | Toluene | 0 | 60 | No |
| 7 | 1.2 | Toluene | 60 | 63 | No |
Data adapted from a study on the arylation of N-methoxy-N-methylbenzamide with 3-fluorophenylmagnesium chloride. The results demonstrate the high stability of the chelated intermediate, as no over-addition products were observed even with a 3-fold excess of the Grignard reagent or at elevated temperatures.[8]
Experimental Protocols
Protocol for the Synthesis of a Ketone via Grignard Addition to N-Methoxy-N-methylbutanamide
This protocol provides a general procedure for the reaction of a Grignard reagent with this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF, 1.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Grignard Reagent Addition: Add the Grignard reagent solution (1.1-1.5 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide, maintaining the internal temperature below the set point.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: While maintaining the low temperature, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism and Prevention of Over-addition
Caption: Mechanism of Grignard addition to a Weinreb amide.
Troubleshooting Workflow for Over-addition
Caption: Troubleshooting workflow for over-addition in Weinreb ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
optimizing reaction temperature for N-Methoxy-N-methylbutanamide and organolithium coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the coupling of N-Methoxy-N-methylbutanamide with organolithium reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling reaction, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Organolithium Reagent: Organolithium reagents are highly reactive and can be quenched by moisture, oxygen, or acidic protons.[1] | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Titrate the organolithium reagent before use to determine its exact concentration. |
| Reaction Temperature Too Low: While low temperatures are generally favored, an excessively low temperature might slow the reaction rate to a point where it does not proceed to completion within a reasonable timeframe. | Gradually increase the reaction temperature in small increments (e.g., from -78°C to -60°C) and monitor the reaction progress by TLC or LC-MS. | |
| Instability of the Tetrahedral Intermediate: At higher temperatures, the chelated tetrahedral intermediate can become unstable and collapse prematurely, leading to side reactions.[2][3] | Maintain a low reaction temperature, ideally -78°C, during the addition of the organolithium reagent and for a period thereafter to ensure the stability of the intermediate.[4] | |
| Formation of Tertiary Alcohol (Over-addition Product) | Reaction Temperature Too High: Elevated temperatures can cause the initially formed ketone to react with a second equivalent of the organolithium reagent.[3] The stabilizing chelation of the intermediate is less effective at higher temperatures.[2] | Perform the addition of the organolithium reagent at a very low temperature (-78°C). Ensure the reaction is quenched at this low temperature before allowing it to warm to room temperature. |
| Slow Addition of Reagents: Adding the organolithium reagent too quickly can lead to localized warming and over-addition. | Add the organolithium reagent dropwise over a prolonged period while vigorously stirring the reaction mixture to maintain a consistent low temperature. | |
| Presence of a-deprotonation Byproducts | Strong Basicity of Organolithium Reagent: Organolithium reagents are strong bases and can deprotonate the a-carbon of the Weinreb amide, especially at higher temperatures. | Use a less basic organolithium reagent if possible. Maintain a very low reaction temperature (-78°C) to favor nucleophilic addition over deprotonation. |
| Incomplete Reaction | Insufficient Equivalents of Organolithium Reagent: Inaccurate determination of the concentration of the organolithium solution can lead to using a substoichiometric amount. | Accurately titrate the organolithium reagent prior to the reaction. Consider using a slight excess (e.g., 1.1 to 1.2 equivalents). |
| Reaction Time Too Short: The reaction may not have had enough time to go to completion, especially at very low temperatures. | Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS) and allow it to stir for a longer duration at the optimized low temperature until the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the coupling of this compound with an organolithium reagent?
A1: The optimal temperature is typically very low, with -78°C being the most commonly recommended starting point for the addition of the organolithium reagent.[4] This is crucial to maintain the stability of the chelated tetrahedral intermediate, which prevents the common problem of over-addition to form a tertiary alcohol.[2][3] While some reactions can be performed at higher temperatures, for a reactive organolithium reagent and a simple aliphatic Weinreb amide like this compound, -78°C provides the best balance of reaction rate and selectivity.
Q2: What happens if the reaction temperature is too high?
A2: If the reaction temperature is too high, several side reactions can occur, leading to a lower yield of the desired ketone and a more complex product mixture. The primary issue is the breakdown of the stable tetrahedral intermediate.[2] This leads to the premature formation of the ketone in the presence of excess organolithium reagent, resulting in a second nucleophilic attack and the formation of an undesired tertiary alcohol.[3] Additionally, the increased basicity of the organolithium reagent at higher temperatures can lead to deprotonation at the α-carbon of the amide.
Q3: Can this reaction be run at room temperature?
A3: While some Weinreb amide couplings with less reactive organometallic reagents or specific substrates might be performed at or near room temperature, it is generally not recommended for the reaction of this compound with a highly reactive organolithium reagent. The high reactivity of the organolithium reagent at room temperature would almost certainly lead to a significant amount of over-addition and other side products, drastically reducing the yield of the desired ketone.
Q4: How critical is the rate of addition of the organolithium reagent?
A4: The rate of addition is very critical. The organolithium reagent should be added slowly and dropwise to the solution of the Weinreb amide at the optimized low temperature. A slow addition rate helps to maintain a consistent low temperature throughout the reaction mixture, preventing localized "hot spots" that can lead to the decomposition of the intermediate and the formation of byproducts.
Q5: What are the signs of a failed or problematic reaction?
A5: A primary indicator of a problematic reaction is the analysis of the crude product mixture by techniques like TLC, GC-MS, or NMR. The presence of a significant spot or peak corresponding to a tertiary alcohol (the over-addition product) is a clear sign that the reaction temperature was too high or the addition of the organolithium reagent was too fast. A complex mixture of many unidentified products can also indicate decomposition or other side reactions. The absence of the desired ketone product and the presence of unreacted starting material could point to a deactivated organolithium reagent or a reaction temperature that was too low.
Data Presentation
The following table summarizes the expected effect of reaction temperature on the yield of the desired ketone and the formation of the primary byproduct (tertiary alcohol) in the coupling of this compound with a typical organolithium reagent (e.g., n-butyllithium). This data is illustrative and based on established principles of the Weinreb-Nahm reaction.
| Reaction Temperature (°C) | Expected Ketone Yield (%) | Expected Tertiary Alcohol Byproduct (%) | Purity of Crude Product |
| -78 | 85 - 95 | < 5 | High |
| -40 | 60 - 75 | 15 - 25 | Moderate |
| 0 | 20 - 40 | 40 - 60 | Low |
| 25 (Room Temperature) | < 10 | > 80 | Very Low |
Experimental Protocols
General Protocol for the Coupling of this compound with an Organolithium Reagent
This protocol provides a detailed methodology for the reaction, emphasizing temperature control.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred solution via syringe over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 1-2 hours. The progress of the reaction can be monitored by TLC or LC-MS by quenching a small aliquot of the reaction mixture.
-
Quenching: While the reaction is still at -78°C, slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for Weinreb amide and organolithium coupling.
Caption: Troubleshooting logic for optimizing the coupling reaction.
References
Technical Support Center: Purification of Ketone Product from N-Methoxy-N-methylbutanamide Reaction Mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of ketone products synthesized via the reaction of organometallic reagents with N-methoxy-N-methylbutanamide (a Weinreb amide).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of the ketone product.
Frequently Asked Questions
Q1: What is the purpose of the acidic workup after the reaction with the organometallic reagent?
A1: The acidic workup is crucial for two main reasons. First, it quenches any remaining reactive organometallic reagent. Second, it hydrolyzes the stable tetrahedral intermediate formed during the reaction to release the desired ketone product.[1][2] This intermediate, a chelate between the magnesium or lithium salt and the methoxy and carbonyl oxygens, is what prevents the over-addition of the organometallic reagent to form a tertiary alcohol.[3][4][5]
Q2: What are some common quenching agents used for the workup?
A2: A saturated aqueous solution of ammonium chloride (NH4Cl) is a frequently used mild quenching agent.[2][6] Dilute acids such as hydrochloric acid (e.g., 1N HCl) are also commonly employed to ensure the complete hydrolysis of the intermediate.[7][8]
Q3: My aqueous and organic layers are not separating well during extraction. What should I do?
A3: Emulsion formation can hinder layer separation. To resolve this, you can try the following:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, making it more polar and often breaking the emulsion.[8]
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to separation.
-
Gentle Swirling: Gently swirling the funnel instead of vigorous shaking can prevent emulsion formation.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.
Q4: I am observing an unexpected byproduct in my crude NMR. What could it be?
A4: While the Weinreb amide synthesis is known for its high selectivity, byproducts can still form.[1] Potential impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual this compound.
-
Tertiary Alcohol: Although minimized, some over-addition of the organometallic reagent can occur, especially at higher temperatures, leading to the formation of a tertiary alcohol.[2][9]
-
Side-products from the Organometallic Reagent: Depending on the nature of the Grignard or organolithium reagent, side reactions such as Wurtz coupling can occur.
Q5: How can I effectively remove the N,O-dimethylhydroxylamine byproduct from my ketone?
A5: The N,O-dimethylhydroxylamine hydrochloride byproduct is water-soluble.[10] During the aqueous workup and subsequent extractions, this byproduct should preferentially partition into the aqueous layer. Washing the combined organic layers with dilute acid and then brine will further help in its removal. If it persists, purification by column chromatography is typically effective.
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and purification of a ketone synthesized from this compound.
Materials:
-
Reaction mixture in an appropriate solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride (NH4Cl) solution or 1N Hydrochloric acid (HCl)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other appropriate solvents for chromatography)
Procedure:
-
Quenching the Reaction:
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the extraction solvent (e.g., ethyl acetate) and water if necessary to dissolve all salts.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO3 solution (to neutralize any remaining acid).
-
Brine (to remove bulk water and break emulsions).[8]
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ketone product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Dissolve the crude product in a minimal amount of the column solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure ketone.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified ketone.[12]
-
Data Presentation
Table 1: Typical Purification Outcomes for Ketones from Weinreb Amide Reactions
| Parameter | Typical Range | Notes |
| Crude Yield | 80-95% | Dependent on reaction completion and workup efficiency. |
| Isolated Yield (after chromatography) | 70-90% | Varies based on the purity of the crude product and the efficiency of the chromatographic separation.[2] |
| Purity (by NMR or GC) | >95% | The goal of the purification process. |
| Common TLC Rf values | 0.3 - 0.7 | Highly dependent on the specific ketone and the solvent system used. The ketone is typically less polar than the starting amide. |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of a ketone product from a Weinreb amide reaction mixture.
Caption: Workflow for the purification of a ketone from a Weinreb amide reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 11. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Troubleshooting N-Methoxy-N-methylbutanamide Reactions by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify common byproducts in the synthesis of N-Methoxy-N-methylbutanamide (Weinreb amide of butanoic acid) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Byproduct Identification
The following diagram illustrates a typical workflow for identifying impurities in your this compound reaction mixture using ¹H and ¹³C NMR.
Caption: Workflow for NMR-based identification of byproducts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ¹H NMR spectrum shows unexpected signals besides my desired this compound product. What could they be?
A1: Unexpected signals in your ¹H NMR spectrum often correspond to unreacted starting materials, hydrolysis products, or side-reaction byproducts. The following table summarizes the expected ¹H NMR chemical shifts for the target product and common impurities.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) in CDCl₃ |
| This compound (Product) | CH₃CH₂CH₂C(=O)N(CH₃)OCH₃ | ~3.7 (s, 3H, OCH₃), ~3.2 (s, 3H, NCH₃), ~2.4 (t, 2H, -CH₂CO-), ~1.7 (sext, 2H, -CH₂CH₂CO-), ~0.9 (t, 3H, CH₃CH₂-) |
| Butanoyl Chloride (Starting Material) | CH₃CH₂CH₂C(=O)Cl | ~2.9 (t, 2H, -CH₂CO-), ~1.8 (sext, 2H, -CH₂CH₂CO-), ~1.0 (t, 3H, CH₃CH₂-) |
| N,O-Dimethylhydroxylamine HCl (Starting Material) | [CH₃NH(OCH₃)]⁺Cl⁻ | Signals for the N-CH₃ and O-CH₃ protons, often broad and variable depending on solvent and concentration. |
| Butanoic Acid (Hydrolysis Byproduct) | CH₃CH₂CH₂COOH | ~11-12 (br s, 1H, COOH), ~2.35 (t, 2H, -CH₂CO-), ~1.65 (sext, 2H, -CH₂CH₂CO-), ~0.95 (t, 3H, CH₃CH₂-)[1][2] |
| N,N'-Dimethoxy-N,N'-dimethylsuccinamide (Dimeric Byproduct) | CH₃O(CH₃)NC(=O)CH₂CH₂C(=O)N(CH₃)OCH₃ | ~3.75 (s, 6H, OCH₃), ~3.19 (s, 6H, NCH₃), ~2.78 (s, 4H, -CH₂CH₂-)[3] |
Q2: I observe broad singlets for the N-methoxy and N-methyl groups in my product's ¹H NMR spectrum. Is this normal?
A2: Yes, broad signals for the N-methoxy and N-methyl groups in Weinreb amides are a known phenomenon. This is due to restricted rotation around the amide C-N bond, leading to the presence of rotamers (rotational isomers) that are slowly interconverting on the NMR timescale at room temperature. Running the NMR experiment at a higher temperature (e.g., 50-75 °C) can often lead to the coalescence of these broad signals into sharper singlets as the rate of rotation increases.
Q3: My ¹³C NMR spectrum has extra peaks. How can I identify the corresponding byproducts?
A3: Similar to ¹H NMR, extra peaks in the ¹³C NMR spectrum can be assigned to byproducts by comparing their chemical shifts to known values.
| Compound | Structure | ¹³C NMR Chemical Shifts (ppm) in CDCl₃ |
| This compound (Product) | CH₃CH₂CH₂C(=O)N(CH₃)OCH₃ | ~174 (C=O), ~61 (OCH₃), ~34 (-CH₂CO-), ~32 (NCH₃), ~19 (-CH₂CH₂CO-), ~14 (CH₃CH₂-) |
| Butanoyl Chloride (Starting Material) | CH₃CH₂CH₂C(=O)Cl | ~175 (C=O), ~47 (-CH₂CO-), ~18 (-CH₂CH₂CO-), ~13 (CH₃CH₂-) |
| N,O-Dimethylhydroxylamine HCl (Starting Material) | [CH₃NH(OCH₃)]⁺Cl⁻ | Chemical shifts will vary depending on conditions. |
| Butanoic Acid (Hydrolysis Byproduct) | CH₃CH₂CH₂COOH | ~181 (C=O), ~36 (-CH₂CO-), ~18.5 (-CH₂CH₂CO-), ~13.5 (CH₃CH₂-)[2] |
| N,N'-Dimethoxy-N,N'-dimethylsuccinamide (Dimeric Byproduct) | CH₃O(CH₃)NC(=O)CH₂CH₂C(=O)N(CH₃)OCH₃ | ~173.8 (C=O), ~61.6 (OCH₃), ~32.6 (NCH₃), ~26.8 (-CH₂CH₂-)[3] |
Q4: What are the likely sources of these byproducts and how can I minimize them?
A4: The formation of byproducts is often related to the reaction conditions and the purity of the starting materials.
-
Butanoic Acid: This is typically formed by the hydrolysis of butanoyl chloride.[1][4] To minimize its formation, ensure that your reaction is performed under anhydrous (dry) conditions and that your glassware and solvents are free of water.
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. This could be due to insufficient reaction time, incorrect stoichiometry, or deactivation of reagents. Ensure you are using the correct equivalents of base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.
-
N,N'-Dimethoxy-N,N'-dimethylsuccinamide: This dimeric byproduct can form if your butanoyl chloride starting material is contaminated with succinyl chloride, or if side reactions leading to dimerization occur. Using high-purity butanoyl chloride is crucial.
The following diagram illustrates the potential pathways for byproduct formation.
Caption: Byproduct formation pathways in Weinreb amide synthesis.
Detailed Experimental Protocols
A general procedure for the synthesis of this compound from butanoyl chloride is as follows:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Cool the solution to 0 °C and add a suitable base (e.g., pyridine or triethylamine, typically 2.2 equivalents) dropwise.
-
Acyl Chloride Addition: Slowly add butanoyl chloride (1.0 equivalent) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Note: This is a general protocol and may need to be optimized for specific laboratory conditions and scales. Always refer to established literature procedures when possible.
References
Technical Support Center: Quenching Grignard Reactions with N-Methoxy-N-methylbutanamide (Weinreb Amide)
This guide provides troubleshooting advice and frequently asked questions for researchers working with Grignard reactions involving N-Methoxy-N-methylbutanamide and excess Grignard reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended quenching agent for a Grignard reaction with a Weinreb amide, and why?
A1: The most commonly recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2][3] This is because NH₄Cl is a weak acid, capable of protonating the tetrahedral intermediate and any excess Grignard reagent without being harsh enough to cause unwanted side reactions, such as the elimination of a tertiary alcohol that might form.[1][3] Stronger acids could potentially lead to the degradation of sensitive functional groups.
Q2: My reaction mixture becomes very thick and difficult to stir during the quench. What should I do?
A2: This is a common issue caused by the precipitation of magnesium salts. To resolve this, you can try the following:
-
Dilution: Add more of your reaction solvent (e.g., anhydrous THF or diethyl ether) to the mixture to improve stirrability.
-
Vigorous Stirring: Ensure your stirring apparatus is robust enough to handle the temporary increase in viscosity.
-
Controlled Addition: Add the quenching solution slowly to manage the rate of precipitation.
Q3: I am observing the formation of a tertiary alcohol in my product mixture. How can I prevent this over-addition?
A3: The formation of a tertiary alcohol indicates a second addition of the Grignard reagent to the ketone product. The Weinreb amide is specifically designed to prevent this by forming a stable chelated intermediate.[4][5][6] If over-addition is still occurring, consider the following:
-
Temperature Control: The stability of the tetrahedral intermediate is temperature-dependent.[5][7] Ensure the reaction is maintained at a low temperature (e.g., 0 °C to -78 °C) throughout the Grignard addition and before quenching.[8][9][10]
-
Quenching at Low Temperature: Quench the reaction at the low temperature at which the reaction was performed before allowing it to warm to room temperature.[8][9]
-
Inverse Quench: In some cases, adding the reaction mixture to the quenching solution (inverse addition) can help to quickly neutralize the excess Grignard reagent and minimize side reactions.
Q4: An emulsion has formed during the aqueous workup. How can I break it?
A4: Emulsion formation can complicate product extraction. Here are some strategies to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: If solid magnesium salts are contributing to the emulsion, filtering the mixture through a pad of Celite® may be effective.
-
Alternative Quenching Agent: While NH₄Cl is generally preferred, in some stubborn cases, quenching with a dilute acid like 1 M HCl can prevent the formation of emulsions.[11] However, be cautious as this is not suitable for acid-sensitive products.
Q5: How much quenching solution should I use?
A5: A general rule of thumb is to use a sufficient excess of the saturated aqueous NH₄Cl solution to neutralize all of the excess Grignard reagent and to protonate the magnesium alkoxide intermediate.[12] The exact amount will depend on the scale of your reaction and the excess of Grignard reagent used. It is better to use a larger volume to ensure a complete quench and to help dissolve the resulting magnesium salts.
Experimental Protocol: Quenching a Grignard Reaction with this compound
This protocol outlines a standard procedure for quenching a Grignard reaction involving a Weinreb amide.
Materials:
-
Reaction mixture containing the tetrahedral intermediate and excess Grignard reagent in an appropriate solvent (e.g., THF, diethyl ether).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Cooling: Maintain the reaction mixture at the reaction temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.[10][13][14]
-
Quenching: Slowly add the saturated aqueous NH₄Cl solution dropwise to the stirred reaction mixture.[15] The addition is exothermic, so control the rate to maintain the desired temperature. Continue adding the quenching solution until no further gas evolution is observed.
-
Warming: Once the addition is complete and the initial exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature with continued stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not clearly visible, add more extraction solvent. Separate the organic layer.
-
Aqueous Layer Wash: Extract the aqueous layer two more times with the extraction solvent.
-
Combine and Wash: Combine all organic layers and wash them with brine to help remove residual water and inorganic salts.
-
Drying: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ketone product.
-
Purification: Purify the crude product as necessary, for example, by flash column chromatography.
Data Presentation
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aqueous NH₄Cl | Mild acid, prevents side reactions like elimination.[1][3] |
| Reaction Temperature | Maintain at low temperature (0 °C to -78 °C) during quench | Preserves the stability of the tetrahedral intermediate, preventing over-addition.[5][8] |
| Addition Rate | Slow, dropwise | Controls the exotherm of the quench.[15] |
| Workup Solvent | Ethyl acetate or diethyl ether | Common solvents for extracting organic products. |
Workflow Visualization
Caption: Workflow for quenching a Grignard reaction with a Weinreb amide.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Aqueous Workup of N-Methoxy-N-methylbutanamide (Weinreb Amide) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the aqueous workup of reactions involving N-Methoxy-N-methylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my aqueous workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets. Emulsion formation is a common issue during the liquid-liquid extraction phase of a reaction workup and can be caused by several factors:
-
Vigorous Shaking: High shear mixing, such as vigorous shaking of a separatory funnel, can provide the energy to break up the liquid phases into fine, stable droplets.
-
Presence of Surfactant-like Molecules: Byproducts from your reaction, unreacted starting materials, or certain reagents can act as emulsifying agents, stabilizing the dispersed droplets. In the context of Weinreb amide synthesis, byproducts from coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes contribute to emulsion formation.
-
Particulate Matter: Finely divided solids can accumulate at the interface between the two liquid layers, preventing the droplets from coalescing.[1]
-
Similar Densities of Solvents: When the organic and aqueous phases have similar densities, they are more prone to forming stable emulsions.
Q2: Are reactions involving this compound particularly prone to emulsions?
While not inherently problematic, the workup of reactions to form or use this compound can present challenges with emulsions. This is often related to the reagents used in the reaction, such as amide coupling agents (e.g., EDCI, HOBt), and the subsequent quenching and extraction steps. For instance, quenching a reaction with an acidic solution followed by neutralization can generate salts and byproducts that may stabilize emulsions.[2]
Q3: What are the initial, simplest steps to try and break an emulsion?
Before resorting to more complex methods, try these simple techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone is often sufficient for the phases to separate. Gentle swirling or tapping the side of the funnel can sometimes help.[3][4]
-
Gentle Stirring: Use a glass stirring rod to gently stir the emulsion at the interface of the two layers. This can help to coalesce the dispersed droplets.
Q4: Can changing the pH of the aqueous layer help break an emulsion?
Yes, adjusting the pH can be an effective method. If the emulsion is stabilized by acidic or basic impurities, neutralizing them can break the emulsion. For example, if the emulsion is caused by a surfactant-like molecule that is charged, adjusting the pH to neutralize that charge can destabilize the emulsion.[4] However, in the specific case of a Weinreb amide synthesis quenched with acid, subsequent neutralization with a base like sodium bicarbonate should be done cautiously as it can sometimes worsen the problem.[2]
Troubleshooting Guide: Dealing with Persistent Emulsions
If simple methods fail, a more systematic approach is required. This guide provides a step-by-step workflow to tackle persistent emulsions.
Troubleshooting Workflow
Caption: A stepwise guide to resolving persistent emulsions during aqueous workup.
Detailed Methodologies
1. Salting Out with Brine
This is often the most effective first step for stubborn emulsions, particularly in Weinreb amide workups.[2]
-
Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase and increases the density difference between the two layers, promoting phase separation.[5]
-
Protocol:
-
Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Add a small volume of the brine solution (e.g., 10-20% of the aqueous layer volume) to the separatory funnel containing the emulsion.
-
Gently swirl or invert the funnel a few times. Avoid vigorous shaking.
-
Allow the funnel to stand and observe for phase separation.
-
2. Filtration
If the emulsion is stabilized by fine solid particles, filtration can be very effective.
-
Principle: Passing the entire mixture through a filter aid like Celite® or a plug of glass wool can remove the solid particles that are stabilizing the emulsion at the interface.[1]
-
Protocol:
-
Prepare a small plug of glass wool in the bottom of a funnel or a pad of Celite® over a filter paper in a Büchner funnel.
-
Pour the entire emulsion mixture through the filter aid.
-
Collect the filtrate, which should now separate into two distinct layers.
-
3. Centrifugation
For small-scale reactions, centrifugation is a highly effective mechanical method to break emulsions.
-
Principle: The centrifugal force accelerates the coalescence of the dispersed droplets, forcing the separation of the two phases.[4]
-
Protocol:
-
Transfer the emulsion to centrifuge tubes.
-
Balance the centrifuge tubes carefully.
-
Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.
-
Carefully decant or pipette the separated layers.
-
4. Solvent Modification
Adding a different solvent can alter the properties of the organic phase and break the emulsion.
-
Principle: The addition of a small amount of a different organic solvent can change the polarity and density of the organic phase, helping to destabilize the emulsion.
-
Protocol:
-
Add a small volume of a different, water-immiscible organic solvent (e.g., diethyl ether if you are using dichloromethane) to the separatory funnel.
-
Gently swirl to mix and observe for phase separation.
-
5. Temperature Change
Altering the temperature of the mixture can also be effective.
-
Principle: Gentle heating can decrease the viscosity of the liquids and promote coalescence of droplets. Conversely, cooling or partially freezing the aqueous layer can also help break the emulsion.
-
Protocol (Heating):
-
Gently warm the separatory funnel in a warm water bath.
-
Caution: Be careful with volatile organic solvents and avoid excessive heat, which could degrade your product.
-
-
Protocol (Cooling):
-
Cool the separatory funnel in an ice bath.
-
Allow the mixture to stand and observe for phase separation.
-
Data Presentation
| Method | Principle of Action | Relative Speed | Scale | Potential Downsides |
| Salting Out (Brine) | Increases ionic strength of aqueous phase | Fast | All scales | May increase salt content in the organic layer |
| Filtration | Removes solid emulsifying agents | Moderate | All scales | Potential for product loss on the filter medium |
| Centrifugation | Mechanical force for coalescence | Fast | Small to moderate | Requires access to a centrifuge |
| Solvent Modification | Changes polarity/density of organic phase | Moderate | All scales | May complicate solvent removal later |
| Temperature Change | Alters viscosity and droplet stability | Slow to Moderate | All scales | Potential for product degradation with heat |
Physicochemical Properties of this compound
Understanding the properties of your target molecule is crucial for designing an effective workup.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [6] |
| Molecular Weight | 131.17 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 144.1 ± 23.0 °C (Predicted) | |
| Density | 0.948 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Logical Relationship of Troubleshooting Steps
Caption: Decision-making process for addressing emulsions in a logical sequence.
References
- 1. sketchviz.com [sketchviz.com]
- 2. reddit.com [reddit.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
strategies to minimize starting material recovery in Weinreb amide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize starting material recovery and optimize their Weinreb amide synthesis protocols.
Troubleshooting Guide
Issue 1: Significant amount of unreacted carboxylic acid is recovered after the reaction.
-
Question: I am recovering a large amount of my starting carboxylic acid. What are the potential causes and how can I resolve this?
-
Answer: Recovery of the starting carboxylic acid is a common issue that typically points to inefficient activation of the carboxyl group. Here are several potential causes and their corresponding solutions:
-
Inadequate Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive for your specific substrate. Sterically hindered or electron-deficient carboxylic acids often require more potent activating agents.
-
Solution: Consider switching to a more robust coupling agent. A variety of options are available, each with its own advantages. For instance, HATU and HCTU are highly efficient but can be more expensive. For a cost-effective and versatile option, CDMT has been shown to provide high yields.[1] A newer method utilizing POCl₃ with DIPEA has also proven effective for a range of carboxylic acids, including those with steric hindrance.[2]
-
-
Degradation of Coupling Reagent: Many coupling reagents are sensitive to moisture and can degrade upon improper storage or handling.
-
Solution: Ensure that your coupling reagent is fresh and has been stored under anhydrous conditions. It is good practice to use freshly opened bottles of solvents and reagents.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the activation to proceed efficiently.
-
Solution: While many protocols suggest starting at 0 °C to control exothermic reactions, you may need to allow the reaction to warm to room temperature or even gently heat it to drive the reaction to completion. The optimal temperature will be substrate-dependent.
-
-
Incorrect Stoichiometry: Using insufficient amounts of the coupling reagent or N,O-dimethylhydroxylamine hydrochloride will lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine to ensure complete consumption of the limiting carboxylic acid.
-
-
Issue 2: The reaction appears to stall, with both starting material and product present in the final mixture.
-
Question: My reaction seems to stop before the starting material is fully consumed. What could be causing this stalling?
-
Answer: A stalled reaction can be frustrating. Here are some common culprits and how to address them:
-
Insufficient Base: When using the hydrochloride salt of N,O-dimethylhydroxylamine, a base is required to liberate the free amine for the reaction. If an inadequate amount of base is used, the reaction will stop once the free amine is consumed.
-
Solution: Use at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent is needed to neutralize the HCl salt, and an additional equivalent is often beneficial to scavenge any acid generated during the activation step.
-
-
Poor Solubility: If your starting material or activated intermediate has poor solubility in the chosen solvent, the reaction rate can be significantly reduced.
-
Solution: Choose a solvent in which all reactants are fully soluble. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. In some cases, a more polar solvent like N,N-dimethylformamide (DMF) may be necessary, but be aware that it can be more difficult to remove during workup.
-
-
Side Reactions: The activated carboxylic acid is a reactive intermediate that can potentially undergo side reactions, consuming it before it can react with the hydroxylamine.
-
Solution: Add the N,O-dimethylhydroxylamine (or its free base form) to the reaction mixture as soon as the active ester is formed. Minimizing the time the activated species exists in solution alone can help to reduce side reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use an aqueous workup for my Weinreb amide synthesis?
-
A1: Yes, an aqueous workup is standard procedure. However, issues with layer separation can occur. If you encounter emulsions, adding brine to the aqueous phase can help to break them and improve separation by increasing the density of the aqueous layer.[3]
-
-
Q2: My Weinreb amide seems to be water-soluble. How can I improve its extraction into the organic layer?
-
A2: If your product has high polarity, you may need to perform multiple extractions with a suitable organic solvent. "Salting out" the aqueous layer by saturating it with sodium chloride before extraction can also decrease the solubility of your product in the aqueous phase and drive it into the organic layer.
-
-
Q3: Is it necessary to use the hydrochloride salt of N,O-dimethylhydroxylamine?
-
A3: While the free amine can be used, the hydrochloride salt is more stable and has a longer shelf life. Using the salt requires the addition of a base to liberate the free amine in situ.
-
-
Q4: What is the role of the stable tetrahedral intermediate in the Weinreb amide synthesis?
-
A4: The N-methoxy-N-methyl group of the Weinreb amide chelates to the metal of the organometallic reagent (e.g., Grignard or organolithium) to form a stable five-membered cyclic intermediate.[4][5] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This stability prevents the common problem of over-addition of the organometallic reagent that is often seen with other carboxylic acid derivatives like esters or acid chlorides.[6][7][8]
-
Quantitative Data Summary
The choice of coupling reagent is critical for the success of a Weinreb amide synthesis. The following table summarizes common coupling agents and their typical reaction conditions.
| Coupling Reagent | Common Base | Typical Solvent | Temperature (°C) | Reaction Time (h) |
| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DIPEA, TEA | DCM, DMF | 0 to RT | 2-12 |
| CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) | NMM | THF, MeCN | RT | 1-4 |
| HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA, TEA | DMF, DCM | 0 to RT | 1-3 |
| POCl₃ (Phosphorus oxychloride) | DIPEA | DCM | RT | 1-2 |
| COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | DIPEA | DMF | 0 to RT | 1-3 |
Experimental Protocols
Protocol 1: General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by DIPEA (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add HATU (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous lithium chloride solution (to remove residual DMF), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 3. reddit.com [reddit.com]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Methoxy-N-methylbutanamide and Butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise and controlled formation of carbon-carbon and carbon-hydrogen bonds is paramount. This guide provides a detailed comparison of the reactivity of two key acylating agents: N-methoxy-N-methylbutanamide, a Weinreb amide, and butanoyl chloride, a representative acid chloride. The choice between these reagents can significantly impact the outcome of a reaction, particularly when employing highly reactive organometallic reagents or hydride sources. This document aims to provide an objective comparison, supported by experimental data and detailed protocols, to aid in the selection of the appropriate reagent for specific synthetic transformations.
Executive Summary
This compound offers superior control in reactions with strong nucleophiles, such as Grignard reagents and lithium aluminum hydride (LiAlH₄), preventing the common issue of over-addition and leading to the formation of ketones and aldehydes in high yields.[1] This enhanced selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] In contrast, butanoyl chloride, being a more reactive acylating agent, readily undergoes a second nucleophilic attack, typically resulting in the formation of tertiary alcohols from Grignard reagents and primary alcohols from strong hydride reducing agents.[2][3] While acid chlorides are highly useful for a range of transformations, they lack the fine control exhibited by Weinreb amides in these specific contexts.
Comparative Reactivity Data
The following tables summarize the expected outcomes and representative yields for the reactions of this compound and butanoyl chloride with common strong nucleophiles.
Table 1: Reaction with Grignard Reagents (e.g., Methylmagnesium Bromide)
| Substrate | Reagent (Equivalents) | Primary Product | Representative Yield | Over-addition Product |
| This compound | MeMgBr (1.1 equiv) | Pentan-2-one | ~89%[4] | Negligible |
| Butanoyl Chloride | MeMgBr (2.0+ equiv) | 2-Methylbutan-2-ol | High | Not applicable (major product) |
Table 2: Reduction with Hydride Reagents
| Substrate | Reagent | Primary Product | Representative Yield | Notes |
| This compound | LiAlH₄ | Butanal | High[1] | Can be reduced further to the amine with modified conditions.[5] |
| Butanoyl Chloride | LiAlH₄ | Butan-1-ol | High[6] | Reduction proceeds through the aldehyde, which is further reduced.[7] |
| This compound | DIBAL-H | Butanal | Good to Excellent[8] | Reaction is typically performed at low temperatures (-78 °C).[9] |
| Butanoyl Chloride | LiAlH(Ot-Bu)₃ | Butanal | Good to Excellent[6][10] | A sterically hindered hydride source is required to stop at the aldehyde.[6] |
Mechanistic Differences
The divergence in reactivity stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.
Weinreb Amide Reaction Pathway
With this compound, the oxygen of the methoxy group chelates the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring.[1] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup.[1] This stability prevents a second equivalent of the nucleophile from adding to the carbonyl carbon.
Acid Chloride Reaction Pathway
In contrast, the tetrahedral intermediate formed from butanoyl chloride is unstable and readily collapses, eliminating the chloride ion to form a ketone. This newly formed ketone is often more reactive than the starting acid chloride and is immediately attacked by a second equivalent of the nucleophile, leading to the over-addition product.[2][3]
Experimental Protocols
The following are representative experimental protocols for the reactions discussed. Appropriate safety precautions should be taken when handling all reagents, especially pyrophoric and corrosive substances.
Protocol 1: Synthesis of Pentan-2-one from this compound
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Methylmagnesium bromide (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford pentan-2-one.
Protocol 2: Synthesis of 2-Methylbutan-2-ol from Butanoyl Chloride
Materials:
-
Butanoyl chloride
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of methylmagnesium bromide (2.2 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
-
A solution of butanoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford 2-methylbutan-2-ol.
Protocol 3: Synthesis of Butanal from this compound using DIBAL-H
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes)
-
Anhydrous toluene
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.
-
DIBAL-H (1.2 eq) is added dropwise, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow, dropwise addition of methanol.
-
The mixture is allowed to warm to room temperature, and Rochelle's salt solution is added. The mixture is stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated carefully to afford butanal.
Protocol 4: Synthesis of Butanal from Butanoyl Chloride using LiAlH(Ot-Bu)₃
Materials:
-
Butanoyl chloride
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
A solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[6]
-
A solution of butanoyl chloride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour.[6]
-
The reaction is quenched by the slow addition of water, followed by dilute HCl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over Na₂SO₄, filtered, and concentrated carefully to afford butanal.
Logical Relationship of Reagent Choice and Product Outcome
The selection between a Weinreb amide and an acid chloride is a critical decision point in a synthetic pathway, directly influencing the product distribution, especially with powerful nucleophiles.
Conclusion
For syntheses requiring the controlled addition of a single equivalent of a strong nucleophile to an acyl group to form a ketone or an aldehyde, this compound is the superior reagent. Its ability to form a stable chelated intermediate effectively prevents over-addition, leading to cleaner reactions and higher yields of the desired product. Butanoyl chloride, while a versatile and highly reactive acylating agent, is prone to over-addition with strong nucleophiles, making it a more suitable choice when the desired product is a tertiary or primary alcohol. The choice of reagent should, therefore, be guided by the specific target molecule and the desired level of control over the reaction.
References
- 1. Page loading... [guidechem.com]
- 2. wyzant.com [wyzant.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chembk.com [chembk.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. homework.study.com [homework.study.com]
- 8. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
advantages of using N-Methoxy-N-methylbutanamide over esters for ketone synthesis
For researchers, scientists, and drug development professionals, the selective synthesis of ketones is a critical transformation in organic chemistry. The choice of acylating agent can profoundly influence reaction efficiency, product purity, and functional group tolerance. This guide provides an in-depth comparison of N-Methoxy-N-methylbutanamide, a Weinreb amide, and traditional esters for the synthesis of ketones, supported by experimental data and detailed protocols.
A primary challenge in ketone synthesis via the acylation of organometallic reagents is the propensity for over-addition.[1] The ketone product is often more reactive than the starting acyl compound, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts.[2] N-Methoxy-N-methylamides, commonly known as Weinreb amides, offer a robust solution to this problem, ensuring high yields of the desired ketone.[3]
The Weinreb Amide Advantage: Preventing Over-addition
The principal advantage of using this compound over an ester, such as ethyl butyrate, lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent.
With an ester, the initial addition of an organometallic reagent forms an unstable tetrahedral intermediate that readily collapses, eliminating an alkoxide to form a ketone. This newly formed ketone is then susceptible to a second attack by the organometallic reagent, yielding a tertiary alcohol.[2]
In contrast, the reaction of an organometallic reagent with this compound forms a stable five-membered chelated tetrahedral intermediate.[4] This stability is conferred by the chelation of the magnesium atom (from a Grignard reagent, for example) between the carbonyl oxygen and the methoxy oxygen of the amide.[4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, at which point any excess organometallic reagent has been quenched.[4] This mechanism effectively prevents the over-addition product from forming.[1]
Quantitative Data Comparison
The following table summarizes the expected yields for the synthesis of butyrophenone from this compound and ethyl butyrate upon reaction with phenylmagnesium bromide. The data illustrates the superior selectivity of the Weinreb amide.
| Feature | This compound | Ethyl Butyrate |
| Desired Product | Butyrophenone | Butyrophenone |
| Typical Yield of Ketone | >90% | 20-40% |
| Major Byproduct | Minimal | 1,1-diphenylbutan-1-ol |
| Typical Yield of Tertiary Alcohol Byproduct | <5% | 50-70% |
| Reaction Intermediate | Stable chelated tetrahedral intermediate | Unstable tetrahedral intermediate |
| Over-addition Control | Excellent | Poor |
Experimental Protocols
Herein are detailed experimental protocols for the synthesis of butyrophenone using both this compound and ethyl butyrate with phenylmagnesium bromide.
Protocol 1: Synthesis of Butyrophenone from this compound
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford pure butyrophenone.
Protocol 2: Synthesis of Butyrophenone from Ethyl Butyrate
Materials:
-
Ethyl butyrate (1.0 eq)
-
Phenylmagnesium bromide (1.0 eq, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl butyrate and dissolve in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate butyrophenone from the major byproduct, 1,1-diphenylbutan-1-ol.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic differences between the Weinreb amide and ester reactions.
Caption: Reaction pathways for ketone synthesis.
The logical workflow for a successful ketone synthesis using a Weinreb amide is depicted below.
Caption: Experimental workflow for Weinreb amide ketone synthesis.
Conclusion
For the synthesis of ketones requiring high selectivity and yield, this compound (a Weinreb amide) is demonstrably superior to traditional esters. The formation of a stable, chelated intermediate effectively prevents the common problem of over-addition by organometallic reagents, a significant drawback when using esters. This key mechanistic difference translates to cleaner reactions, simpler purifications, and ultimately, a more efficient and reliable synthetic route to the desired ketone. For researchers in drug development and complex molecule synthesis, the control and predictability afforded by Weinreb amides are invaluable.
References
A Comparative Guide to Ketone Synthesis: Spectroscopic Validation of the Weinreb-Nahm Reaction
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a cornerstone of modern organic chemistry. The choice of synthetic methodology can profoundly impact yield, purity, and functional group tolerance. This guide provides an objective comparison between the highly reliable Weinreb-Nahm ketone synthesis and the classical approach of using acyl chlorides with organometallic reagents. The focus is on the validation of ketone formation from N-Methoxy-N-methylbutanamide using fundamental spectroscopic techniques.
The Weinreb-Nahm synthesis has become a preferred method due to its remarkable ability to prevent the common problem of over-addition by organometallic reagents, which often leads to undesired tertiary alcohol byproducts.[1][2] This control is attributed to the formation of a stable, chelated tetrahedral intermediate that does not collapse to the ketone until acidic workup.[1][2]
At a Glance: Weinreb Amide vs. Acyl Chloride
| Feature | Weinreb-Nahm Synthesis | Acyl Chloride Method |
| Starting Material | N-Methoxy-N-methylamide | Acyl Chloride |
| Key Intermediate | Stable Chelated Tetrahedral Adduct | Unstable Tetrahedral Adduct |
| Over-addition Control | Excellent; prevents tertiary alcohol formation[3] | Poor; prone to over-addition to form tertiary alcohols[2] |
| Reagent Stoichiometry | Tolerates excess organometallic reagent[4] | Requires careful control of stoichiometry, often ≤1 equivalent |
| Functional Group Tolerance | High; compatible with a wide range of functional groups[1] | Limited; highly reactive acyl chloride is less tolerant |
| Typical Yields | Generally high (often >80%) | Variable; often moderate to low due to byproduct formation |
Spectroscopic Validation of 3-Hexanone Synthesis
To illustrate the validation process, we will examine the synthesis of 3-hexanone from this compound and ethylmagnesium bromide. The identity and purity of the final product are unequivocally confirmed by a combination of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the product. The disappearance of the starting amide's characteristic N-methoxy (∼3.7 ppm) and N-methyl (∼3.2 ppm) singlets and the appearance of new signals corresponding to the 3-hexanone structure confirm the conversion.
Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | 3.70 (s, 3H, -OCH₃), 3.19 (s, 3H, -NCH₃), 2.35 (t, 2H), 1.68 (sex, 2H), 0.95 (t, 3H) | 175.5 (C=O), 61.2 (-OCH₃), 32.4 (-NCH₃), 27.8, 18.1, 13.8 |
| 3-Hexanone (Product) | 2.41 (t, 2H, -C(=O)CH₂-), 2.38 (q, 2H, -C(=O)CH₂-), 1.60 (sex, 2H), 1.04 (t, 3H), 0.91 (t, 3H)[5][6] | 211.5 (C=O), 44.8, 35.5, 17.5, 13.8, 7.9 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The critical change is the shift in the carbonyl (C=O) stretching frequency from the amide region to the ketone region.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 3-Hexanone (Product) |
| C=O Stretch | ~1660 cm⁻¹ (Amide) | ~1717-1721 cm⁻¹ (Ketone)[7][8] |
| C-H Stretch (sp³) | 2800-3000 cm⁻¹ | 2800-3000 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and provides information about its fragmentation pattern, which serves as a fingerprint for identification. For 3-hexanone, the molecular ion peak [M]⁺ is expected at m/z = 100.16.[9] Common fragments correspond to alpha-cleavage on either side of the carbonyl group.
Table 3: Mass Spectrometry Data for 3-Hexanone
| Analysis Type | Expected [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 100.16[9] | 71, 57 (base peak), 43, 29[10][11] |
Visualizing the Process
Reaction Pathway and Mechanism
The success of the Weinreb-Nahm synthesis hinges on the stability of the chelated intermediate formed after the initial nucleophilic addition. This prevents the second addition that plagues reactions with more reactive acylating agents like acyl chlorides.
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Experimental and Analytical Workflow
A typical workflow involves the reaction setup under inert conditions, followed by purification and conclusive analysis using the spectroscopic methods detailed above.
Caption: General workflow for synthesis and validation.
Experimental Protocols
Synthesis of 3-Hexanone via Weinreb-Nahm Protocol
Materials:
-
This compound
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to 0 °C in an ice bath.
-
Ethylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 3-hexanone as a colorless oil.
-
The purified product is analyzed by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.
This guide demonstrates the clear advantages and straightforward spectroscopic validation of the Weinreb-Nahm ketone synthesis, establishing it as a superior method for the controlled and high-yield preparation of ketones in a research and development setting.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 3-Hexanone | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hexanone(589-38-8) 1H NMR [m.chemicalbook.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. 3-Hexanone [webbook.nist.gov]
- 9. 3-Hexanone [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. massbank.eu [massbank.eu]
A Comparative Guide to Monitoring the Conversion of N-Methoxy-N-methylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for monitoring the conversion of N-Methoxy-N-methylbutanamide, a Weinreb amide crucial in organic synthesis for the formation of ketones and aldehydes.[1][2] The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful tool for this purpose, with a comparative look at alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Introduction to this compound and its Importance
This compound, a member of the Weinreb amide family, is a key intermediate in organic synthesis. Its utility lies in its reaction with organometallic reagents to produce ketones and aldehydes with high selectivity, avoiding the common issue of over-addition that occurs with other acyl compounds.[2] Monitoring the conversion of this amide is critical for reaction optimization, ensuring complete consumption of the starting material, and maximizing the yield of the desired product.
Primary Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique ideal for monitoring the conversion of this compound.[5][6] It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the simultaneous quantification of the starting material, product, and any potential byproducts.[7]
1. Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 950 µL of acetonitrile or methanol) to prevent further conversion.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
Further dilute the sample to fall within the linear range of the instrument.
2. LC-MS Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating small organic molecules.[8]
-
Mobile Phase: A gradient elution is typically employed for effective separation.
-
Solvent A: Water with 0.1% formic acid (to aid ionization).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for column re-equilibration.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of analyte.[9]
-
Data Acquisition: Selected Ion Monitoring (SIM) for targeted quantification of the starting material and expected product, or full scan mode to also identify unknown byproducts. For higher specificity and sensitivity, Multiple Reaction Monitoring (MRM) can be utilized on a triple quadrupole mass spectrometer.[3][10]
3. Data Analysis:
-
Generate a calibration curve using standards of known concentrations for both this compound and the expected product.
-
Quantify the concentration of each compound in the reaction samples by comparing their peak areas to the calibration curve.
-
Plot the concentration of the reactant and product over time to determine the reaction kinetics.
Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can also be employed for monitoring the conversion of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for real-time monitoring, and the available instrumentation.[11]
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds.[4] For this compound, GC-MS can provide high-resolution separation and sensitive detection.
Experimental Protocol: A Generalized GC-MS Method
-
Sample Preparation: Similar to LC-MS, an aliquot of the reaction mixture is quenched and diluted in a suitable solvent (e.g., ethyl acetate or dichloromethane). An internal standard may be added for improved quantitative accuracy.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: Optimized to ensure volatilization without thermal degradation.
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is standard.
-
Acquisition: Full scan to identify components or SIM for targeted quantification.
-
NMR spectroscopy is a powerful non-destructive technique that allows for in-situ, real-time monitoring of reaction kinetics without the need for sample workup.[4][12]
Experimental Protocol: A Generalized ¹H NMR Method
-
Sample Preparation: The reaction can be run directly in an NMR tube using a deuterated solvent compatible with the reaction conditions. A known amount of an internal standard with a distinct signal is added for quantification.
-
NMR Parameters:
-
Spectrometer: 300 MHz or higher field NMR.
-
Acquisition: ¹H NMR spectra are acquired at regular time intervals.
-
-
Data Analysis: The conversion is monitored by observing the disappearance of proton signals corresponding to the starting material and the appearance of signals for the product. The relative integration of these signals against the internal standard provides quantitative data.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for monitoring the conversion of this compound.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Sensitivity | Very High (pg-ng) | High (ng-µg) | Moderate (µg-mg) |
| Selectivity | Very High | High | Moderate |
| Sample Throughput | High | High | Low to Moderate |
| Real-time Monitoring | Possible with rapid sampling | Possible with rapid sampling | Yes (in-situ) |
| Compound Volatility | Not required | Required | Not required |
| Structural Information | Molecular weight and fragmentation | Fragmentation patterns | Detailed structural information |
| Instrumentation Cost | High | Moderate to High | Very High |
Conclusion
For monitoring the conversion of this compound, LC-MS offers an excellent balance of sensitivity, selectivity, and throughput, making it a preferred method in many research and development settings. GC-MS is a viable alternative, particularly if the reactants and products are sufficiently volatile and thermally stable. NMR spectroscopy provides the distinct advantage of real-time, in-situ monitoring, which can be invaluable for detailed kinetic studies, albeit with lower sensitivity and higher instrumentation cost. The optimal choice of analytical technique will depend on the specific goals of the study, available resources, and the chemical nature of the reaction being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. rsc.org [rsc.org]
- 7. ijrar.com [ijrar.com]
- 8. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Yield of N-Methoxy-N-methylbutanamide Reactions
For researchers, scientists, and professionals in drug development, the accurate determination of reaction yields is paramount for process optimization and scale-up. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the yield of N-Methoxy-N-methylbutanamide (Weinreb amide) formation. The information is supported by a detailed experimental protocol for qNMR analysis.
Quantitative NMR offers a powerful and direct method for reaction monitoring and yield determination without the need for analyte-specific reference standards, a significant advantage in early-stage drug development.[1][2] Its high precision and accuracy, when properly validated, make it a valuable tool for chemical analysis.[2]
Comparison of Analytical Methods for Reaction Yield Determination
The choice of an analytical technique for determining reaction yield depends on various factors, including the chemical nature of the reactants and products, the complexity of the reaction mixture, and the required accuracy and precision. Below is a comparison of qNMR with other common methods.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration |
| Principle | Signal area is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase, with detection (e.g., UV-Vis). | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. | Measurement of the volume of a solution of known concentration required to react completely with the analyte. |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Requires a purified reference standard of the analyte for calibration. | Requires a purified reference standard of the analyte for calibration. | Requires a standardized titrant solution. |
| Speed | Relatively fast; sample preparation is simple, and data acquisition can be quick.[2][4] | Can be time-consuming due to method development and run times. | Method development and run times can be lengthy. | Generally fast for simple reactions. |
| Selectivity | High; individual proton signals can be resolved for quantification. | High; can separate complex mixtures. | High; excellent separation for volatile and thermally stable compounds. | Low; susceptible to interference from other acidic or basic species. |
| Non-destructive | Yes.[1][4] | Yes, but the sample is diluted and may be difficult to recover. | No, the sample is vaporized and destroyed. | No, the sample is consumed in the reaction. |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[3] | Limited by the presence of a chromophore for UV detection or other suitable detector response. | Limited to volatile and thermally stable compounds. | Limited to reactions involving acidic or basic species. |
| Accuracy & Precision | High, with relative standard deviations typically below 2%.[5] | High, with appropriate calibration. | High, with appropriate calibration. | Can be high for well-defined systems. |
| Cost (Instrument) | High initial investment.[4] | Moderate to high. | Moderate. | Low. |
Experimental Protocol: qNMR for this compound Yield
This protocol outlines the steps for determining the reaction yield of this compound using ¹H qNMR with an internal standard.
1. Selection of Internal Standard:
An ideal internal standard should have high purity, be stable, soluble in the NMR solvent, and have signals that do not overlap with the analyte or starting material signals.[6] For the analysis of this compound in a common deuterated solvent like CDCl₃, a suitable internal standard would be 1,3,5-trimethoxybenzene . Its aromatic protons give a sharp singlet around 6.1 ppm, and the methoxy protons give a singlet around 3.8 ppm, which are unlikely to overlap with the signals of the starting materials or the this compound product.
2. Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 10.0 mg of 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolve the internal standard in a precise volume of deuterated solvent (e.g., 1.00 mL of CDCl₃) to prepare a stock solution of known concentration.
-
After the reaction is complete, carefully quench the reaction and work it up to obtain a crude product mixture.
-
Accurately weigh a specific amount of the crude reaction mixture (e.g., 20.0 mg) into a clean NMR tube.
-
Add a precise volume of the internal standard stock solution (e.g., 0.500 mL) to the NMR tube.
-
Ensure the sample is fully dissolved and the mixture is homogeneous.
3. NMR Data Acquisition:
To obtain accurate quantitative data, specific NMR parameters must be carefully set:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[7]
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation of all signals.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons. A typical starting value is 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
-
Spinning: Turn off sample spinning to avoid spinning sidebands.[8]
-
Decoupling: For ¹H qNMR, inverse-gated decoupling is not necessary.[8]
4. Data Processing:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.[8]
-
Perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.[8]
-
Integrate the selected signals for the internal standard and the this compound product. Choose well-resolved signals that are free from overlap. For this compound, the N-methoxy (around 3.7 ppm) or N-methyl (around 3.2 ppm) singlets are often suitable. For 1,3,5-trimethoxybenzene, the aromatic proton singlet (around 6.1 ppm) is a good choice.
5. Calculation of Yield:
The molar amount of the product can be calculated using the following formula[9]:
Yield (%) = ( ( I_prod * N_IS * M_prod * m_IS * P_IS ) / ( I_IS * N_prod * M_IS * m_crude * P_crude_SM ) ) * 100
Where:
-
I_prod = Integral of the product signal
-
I_IS = Integral of the internal standard signal
-
N_prod = Number of protons giving rise to the product signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
M_prod = Molar mass of the product (this compound)
-
M_IS = Molar mass of the internal standard (1,3,5-trimethoxybenzene)
-
m_crude = Mass of the crude product mixture
-
m_IS = Mass of the internal standard in the NMR sample
-
P_IS = Purity of the internal standard (usually ≥99%)
-
P_crude_SM = Purity of the limiting starting material in the crude mixture (assumed 100% if the starting material is pure)
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from a qNMR experiment to determine the yield of this compound.
| Parameter | Value |
| Internal Standard | 1,3,5-trimethoxybenzene |
| Mass of Internal Standard (m_IS) | 10.0 mg |
| Purity of Internal Standard (P_IS) | 99.5% |
| Mass of Crude Product (m_crude) | 20.0 mg |
| This compound (Product) | |
| Molar Mass (M_prod) | 131.17 g/mol |
| ¹H NMR Signal (ppm) | 3.68 (s, 3H, N-OCH₃) |
| Integral (I_prod) | 2.54 |
| Number of Protons (N_prod) | 3 |
| 1,3,5-trimethoxybenzene (Internal Standard) | |
| Molar Mass (M_IS) | 168.19 g/mol |
| ¹H NMR Signal (ppm) | 6.09 (s, 3H, Ar-H) |
| Integral (I_IS) | 1.00 |
| Number of Protons (N_IS) | 3 |
| Calculated Yield | XX.X% |
Visualizations
The following diagram illustrates the general workflow for determining reaction yield using qNMR.
Caption: Workflow for qNMR yield determination.
This guide demonstrates that qNMR is a robust and reliable method for determining the yield of this compound reactions, offering distinct advantages over traditional chromatographic and titrimetric methods, particularly in a research and development setting where speed and efficiency are crucial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. bipm.org [bipm.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. usp.org [usp.org]
A Comparative Study of Organometallic Reagents in Reaction with N-Methoxy-N-methylbutanamide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Grignard, Organolithium, and Organocuprate Reagents for Ketone Synthesis.
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. The Weinreb amide, specifically N-Methoxy-N-methylbutanamide, serves as a valuable precursor for this transformation due to its ability to react with a variety of organometallic reagents to form a stable tetrahedral intermediate, thus preventing the common issue of over-addition to form tertiary alcohols.[1] This guide provides a comprehensive comparative analysis of three major classes of organometallic reagents—Grignard reagents, organolithium reagents, and organocuprates—in their reaction with this compound to yield 4-octanone.
Performance Comparison of Organometallic Reagents
The choice of organometallic reagent can significantly impact the yield, reaction conditions, and functional group tolerance of the ketone synthesis. Below is a summary of the expected performance of n-butylmagnesium bromide (a Grignard reagent), n-butyllithium (an organolithium reagent), and lithium dibutylcuprate (an organocuprate) in their reaction with this compound.
| Reagent | Typical Reaction Temperature (°C) | Typical Reaction Time | Typical Yield of 4-octanone | Functional Group Tolerance | Key Considerations |
| n-Butylmagnesium Bromide | 0 to room temperature | 1-3 hours | High (~85-95%) | Moderate | Relatively easy to handle; tolerates some functional groups but reacts with protic groups. |
| n-Butyllithium | -78 to 0 | 0.5-2 hours | High (~90-98%) | Low | Highly reactive and basic; sensitive to moisture and air; may cause side reactions with sensitive substrates.[2] |
| Lithium Dibutylcuprate | -78 to 0 | 1-4 hours | Very High (>95%) | High | Less basic and more selective; ideal for substrates with sensitive functional groups. |
Reaction Mechanisms and Experimental Workflows
The general mechanism for the reaction of organometallic reagents with a Weinreb amide involves the nucleophilic addition of the organometallic species to the carbonyl carbon. This forms a stable, chelated tetrahedral intermediate which, upon aqueous workup, collapses to the corresponding ketone.[1]
Caption: General reaction mechanism of organometallic reagents with a Weinreb amide.
The experimental workflow for these reactions typically involves the slow addition of the organometallic reagent to a solution of the Weinreb amide in an anhydrous ether solvent at a low temperature, followed by quenching with an aqueous solution.
Caption: A typical experimental workflow for the synthesis of ketones from Weinreb amides.
Experimental Protocols
Detailed methodologies for the synthesis of 4-octanone from this compound using each class of organometallic reagent are provided below.
Protocol 1: Synthesis of 4-Octanone using n-Butylmagnesium Bromide (Grignard Reagent)
Materials:
-
This compound (1.0 eq)
-
n-Butylmagnesium bromide (1.2 eq, 2.0 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the n-butylmagnesium bromide solution dropwise via a syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-octanone.
Protocol 2: Synthesis of 4-Octanone using n-Butyllithium (Organolithium Reagent)
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
After the addition, stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of 4-Octanone using Lithium Dibutylcuprate (Organocuprate)
Materials:
-
Copper(I) iodide (CuI) (1.1 eq)
-
n-Butyllithium (2.2 eq, 2.5 M solution in hexanes)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Lithium Dibutylcuprate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add copper(I) iodide and anhydrous diethyl ether. Cool the suspension to -78 °C. Slowly add n-butyllithium (2.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium dibutylcuprate reagent.
-
Reaction with Weinreb Amide: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether and cool to -78 °C.
-
Transfer the freshly prepared lithium dibutylcuprate solution to the Weinreb amide solution via a cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
All three classes of organometallic reagents are effective for the synthesis of 4-octanone from this compound. Grignard reagents offer a balance of reactivity and ease of handling, making them a common choice for robust substrates. Organolithium reagents provide higher reactivity, which can be advantageous for less reactive Weinreb amides, but require more stringent reaction conditions. Organocuprates are the reagents of choice for substrates containing sensitive functional groups due to their lower basicity and higher selectivity. The selection of the appropriate reagent will depend on the specific requirements of the synthesis, including the complexity of the substrate and the desired level of functional group tolerance.
References
Assessing the Purity of Synthesized N-Methoxy-N-methylbutanamide: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. N-Methoxy-N-methylbutanamide, a Weinreb amide, is a valuable intermediate in organic synthesis, frequently utilized for the preparation of ketones and aldehydes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized this compound. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
Introduction to Purity Assessment of this compound
The synthesis of this compound, typically achieved via the coupling of a butanoic acid derivative with N,O-dimethylhydroxylamine, can result in a product contaminated with unreacted starting materials, by-products, and other impurities.[1][2][3] Therefore, a robust analytical method is required to quantify the purity of the synthesized amide and identify any contaminants. HPLC is a widely adopted technique for the purity assessment of pharmaceutical compounds and synthetic intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide will focus on a reversed-phase HPLC (RP-HPLC) method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of butanoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[3][5][6]
Materials:
-
Butanoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane, add pyridine at 0 °C.
-
Slowly add a solution of butanoyl chloride in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with 1 M hydrochloric acid and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (10:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-300
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (a certified reference standard)
-
Pulse Sequence: A standard 90° pulse with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all nuclei.
-
Number of Scans: 16-32 (to achieve a good signal-to-noise ratio)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
Data Presentation and Comparison
The purity of a synthesized batch of this compound was assessed using the three described methods. The results are summarized in the tables below.
Table 1: HPLC Purity Assessment of this compound
| Peak No. | Retention Time (min) | Compound Identity | Area (%) |
| 1 | 2.5 | N,O-dimethylhydroxylamine | 0.8 |
| 2 | 8.2 | This compound | 98.5 |
| 3 | 9.5 | Unidentified Impurity 1 | 0.4 |
| 4 | 10.1 | Unidentified Impurity 2 | 0.3 |
Table 2: GC-MS Analysis of this compound
| Retention Time (min) | Compound Identity | m/z (Major Fragments) | Relative Abundance (%) |
| 4.1 | N,O-dimethylhydroxylamine | 61, 46, 31 | 0.7 |
| 9.8 | This compound | 131, 88, 72, 57 | 98.6 |
| 11.2 | Unidentified Impurity 1 | - | 0.4 |
| 12.5 | Unidentified Impurity 2 | - | 0.3 |
Table 3: Comparative Purity Assessment
| Analytical Method | Purity (%) | Advantages | Limitations |
| HPLC-UV | 98.5 | High resolution, excellent quantitation, suitable for non-volatile impurities. | Requires a chromophore for sensitive detection, may not identify all impurities without reference standards. |
| GC-MS | 98.6 | High sensitivity, provides structural information for volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| qNMR | 98.2 | Absolute quantification without a specific reference standard for the analyte, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the comparative purity assessment.
Discussion and Conclusion
The purity of the synthesized this compound was determined to be high and consistent across all three analytical techniques, with values of 98.5% (HPLC), 98.6% (GC-MS), and 98.2% (qNMR). Each method offers unique advantages and disadvantages that should be considered based on the specific requirements of the analysis.
-
HPLC is a robust and versatile method for routine purity analysis. Its high resolving power allows for the separation of closely related impurities from the main product. The use of a gradient elution ensures that both polar starting materials and less polar by-products are eluted and can be quantified.
-
GC-MS is particularly useful for identifying volatile and semi-volatile impurities. The mass spectrometric detection provides valuable structural information that can aid in the identification of unknown peaks without the need for reference standards. However, its applicability is limited to thermally stable and volatile compounds.
-
qNMR provides an absolute measure of purity and can be used to certify the purity of a synthesized batch without requiring a reference standard of the analyte itself. This makes it a powerful tool for the primary characterization of new compounds. Its main limitations are lower sensitivity and the need for a high-purity internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanistic Studies of N-Methoxy-N-methylamide Reactions
N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of chemical compounds that have become indispensable in modern organic synthesis.[1][2] Their primary advantage over other acylating agents lies in their ability to react with potent nucleophiles like organolithium and Grignard reagents to form ketones in a controlled manner, avoiding the common issue of over-addition that leads to the formation of tertiary alcohols.[1][3][4] This guide provides an objective comparison of the performance of Weinreb amides in key reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
The Weinreb Ketone Synthesis: A Mechanistic Overview
The utility of the Weinreb amide stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized at low temperatures by the coordination of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][5] This chelation prevents the collapse of the intermediate and the subsequent elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive carbonyl species. Instead, the stable intermediate persists until an aqueous workup, upon which it hydrolyzes to yield the desired ketone.[2][5]
Comparison with Traditional Acylating Agents
The primary advantage of the Weinreb amide is highlighted when compared to the reactions of more traditional acylating agents like esters or acid chlorides with organometallic reagents.
-
Esters and Acid Chlorides: When these compounds react with organometallic reagents, the initial nucleophilic addition forms a ketone. However, this resulting ketone is often more reactive than the starting material.[5][6] Consequently, a second equivalent of the organometallic reagent rapidly adds to the ketone, leading to the formation of a tertiary alcohol as the major product.[7][8] Controlling the reaction to stop at the ketone stage is notoriously difficult.
-
Weinreb Amides: In contrast, the stable chelated intermediate formed from the Weinreb amide prevents this "over-addition."[1][9] The intermediate is unreactive towards further nucleophilic attack, ensuring that the reaction stops cleanly at the ketone stage after workup.[5]
Performance Data: Weinreb Amides vs. Other Acylating Agents
| Acylating Agent | Reagent | Product(s) | Typical Yield | Reference |
| N-Methoxy-N-methylbutanamide | PhMgBr | Butyrophenone | High | [1][4] |
| Ethyl Butanoate | PhMgBr | Butyrophenone, 1,1-Diphenylbutan-1-ol | Low (Ketone), High (Alcohol) | [6][7] |
| Butanoyl Chloride | PhMgBr | Butyrophenone, 1,1-Diphenylbutan-1-ol | Low (Ketone), High (Alcohol) | [8] |
Key Reactions and Mechanistic Details
Reaction with Organolithium and Grignard Reagents
The reaction of this compound with organolithium or Grignard reagents is the cornerstone of the Weinreb ketone synthesis. The reaction proceeds via the formation of the stable five-membered cyclic tetrahedral intermediate.[3][5] This intermediate remains intact at low temperatures until a hydrolytic workup liberates the ketone.[1]
Reduction to Aldehydes
Weinreb amides can be selectively reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1][2] Similar to the reaction with organometallics, a stable chelated intermediate is formed, which prevents over-reduction to the corresponding alcohol.[2][5] The aldehyde is then obtained after aqueous workup. This method offers a significant advantage over the reduction of esters or acid chlorides, which typically yield primary alcohols.
Performance Data: Aldehyde Synthesis from this compound
| Reagent | Temperature | Product | Yield | Reference |
| LiAlH₄ | -78 °C to 0 °C | Butanal | High | [1] |
| DIBAL-H | -78 °C | Butanal | High | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the preparation of Weinreb amides from acid chlorides.[2][3]
Materials:
-
Butanoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM is cooled to 0 °C in an ice bath.
-
Pyridine (2.2 eq) is added dropwise to the solution, and the mixture is stirred for 10 minutes.
-
Butanoyl chloride (1.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound, which can be purified by column chromatography.
Protocol 2: Reaction of this compound with a Grignard Reagent
This protocol outlines a general procedure for the Weinreb ketone synthesis.[1][4]
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) solution in THF (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The solution of PhMgBr (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl solution at 0 °C.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be purified by flash chromatography to yield butyrophenone.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of N-Methoxy-N-methylbutanamide in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a critical task. The choice of synthetic methodology can significantly impact yield, purity, scalability, and overall cost. This guide provides a detailed cost-benefit analysis of using N-Methoxy-N-methylbutanamide, a Weinreb amide, for the synthesis of ketones, comparing it with alternative methods, particularly the direct addition of organometallic reagents to carboxylic acids.
Executive Summary
The use of N-Methoxy-N-methylamides (Weinreb amides) offers a robust and highly selective method for the synthesis of ketones from carboxylic acid derivatives.[1][2][3] The primary advantage of this methodology lies in its ability to prevent the common problem of over-addition of organometallic reagents, which often leads to the formation of undesired tertiary alcohols.[1][2][4] This control is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further reaction until a deliberate aqueous workup.[4][5] While this multi-step approach, involving the initial formation of the Weinreb amide, may appear more complex than direct addition methods, the benefits of higher yields, cleaner reactions, and broader functional group tolerance often outweigh the additional synthetic step, particularly in the context of complex, multi-step syntheses.
Data Presentation: A Comparative Overview
To illustrate the cost-benefit analysis, we will consider the synthesis of 2-pentanone from butanoic acid. Below is a comparison of the Weinreb amide route, utilizing this compound as an intermediate, and the direct addition of an organolithium reagent to butanoic acid.
Table 1: Performance Comparison of Synthetic Routes to 2-Pentanone
| Parameter | Weinreb Amide Route | Direct Organolithium Addition |
| Starting Material | Butanoic Acid | Butanoic Acid |
| Key Intermediate | This compound | Lithium butanoate / dianion |
| Number of Steps | 2 (Amide formation, Grignard addition) | 1 |
| Overall Yield | 75-95%[6] | 70-90% (often lower due to over-addition)[6] |
| Key Reagents | Butanoyl chloride, N,O-dimethylhydroxylamine HCl, Methylmagnesium bromide | Methyllithium (2 equivalents) |
| Reaction Conditions | Amide formation: 0°C to rt; Grignard reaction: 0°C to rt | -78°C to rt[6] |
| Over-addition Control | Excellent[1] | Prone to over-addition, forming 2-methyl-2-pentanol |
| Workup/Purification | Generally straightforward purification | Can be complicated by the presence of tertiary alcohol byproduct |
Table 2: Cost Analysis for the Synthesis of 1 Mole of 2-Pentanone
| Reagent | Weinreb Amide Route | Direct Organolithium Addition |
| Quantity | Approx. Cost (USD) | |
| Butanoic Acid | 1 mole (88.11 g) |
|
| Thionyl Chloride (for acid chloride formation) | 1.1 moles | ~$20 |
| N,O-Dimethylhydroxylamine HCl | 1.1 moles (107.3 g) |
|
| Methylmagnesium Bromide (3.0 M in ether) | 1.2 moles |
|
| Methyllithium (1.6 M in ether) | - | - |
| Total Estimated Reagent Cost | ~$481 |
Note: Costs are estimates based on listed prices from various suppliers and are subject to change. They do not include solvents, bases, or purification costs.
In-Depth Analysis
From a purely reagent cost perspective, the direct addition of methyllithium to butanoic acid appears more economical. However, this simplistic view does not account for the "hidden costs" associated with the direct addition method. The lack of control in the direct addition often leads to the formation of a significant amount of the tertiary alcohol byproduct, 2-methyl-2-pentanol. This not only reduces the yield of the desired ketone but also necessitates more complex and costly purification steps, such as column chromatography. The material loss and the additional labor and resources required for purification can quickly offset the initial savings on reagents.
The Weinreb amide route, while involving an additional synthetic step and higher upfront reagent costs, provides a much cleaner reaction with a significantly higher yield of the desired ketone. The resulting this compound is a stable and isolable intermediate.[1] The subsequent reaction with a Grignard or organolithium reagent is highly selective, minimizing byproduct formation and simplifying purification to a simple extraction and distillation in many cases. For complex molecules with sensitive functional groups, the mild conditions and high chemoselectivity of the Weinreb amide approach make it the superior choice, safeguarding precious intermediates in a multi-step synthesis.
Experimental Protocols
Synthesis of 2-Pentanone via this compound (Weinreb Amide Route)
Step 1: Synthesis of this compound
-
To a solution of butanoic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.1 equiv) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield butanoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a suitable solvent and cool to 0°C.
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) (2.2 equiv).
-
Slowly add the previously prepared butanoyl chloride to this mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer and concentrate in vacuo to obtain this compound.
Step 2: Synthesis of 2-Pentanone
-
Dissolve this compound (1.0 equiv) in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to 0°C.
-
Add methylmagnesium bromide (1.2 equiv) dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[6]
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-pentanone.
-
Purify by distillation.
Synthesis of 2-Pentanone via Direct Organolithium Addition
-
Dissolve butanoic acid (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78°C.[6]
-
Add methyllithium (2.2 equiv) dropwise. The first equivalent acts as a base, and the second as a nucleophile.[6]
-
Stir the reaction at -78°C for 1-2 hours, then allow it to warm to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, which may contain both 2-pentanone and 2-methyl-2-pentanol, by column chromatography.
Mandatory Visualization
Conclusion
The use of this compound as a Weinreb amide intermediate in the synthesis of 2-pentanone represents a highly efficient and selective method. While the initial reagent costs are higher compared to the direct addition of an organolithium reagent to butanoic acid, the benefits of this approach are significant. The prevention of over-addition leads to higher yields of the desired ketone and a cleaner reaction profile, which in turn simplifies purification, saving time, resources, and ultimately, cost. For complex, multi-step syntheses where purity and yield are paramount, the Weinreb amide methodology is a demonstrably superior strategy. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, the value of the starting materials and final product, and the functional group tolerance required. However, for achieving high-purity ketones with minimal byproduct formation, the cost-benefit analysis strongly favors the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 4. indiamart.com [indiamart.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Butyric Acid, 100 mL | Flinn Scientific [flinnsci.com]
- 7. strem.com [strem.com]
A Comparative Guide to Ketone Synthesis: Confirming the Absence of Tertiary Alcohol Byproduct in N-Methoxy-N-methylbutanamide Reactions
For researchers, scientists, and drug development professionals, the precise synthesis of ketones is a critical step in the construction of complex molecules. A common challenge in using highly reactive organometallic reagents is over-addition, leading to the formation of undesired tertiary alcohol byproducts. This guide provides a detailed comparison between the use of N-Methoxy-N-methylamides (Weinreb amides), specifically N-Methoxy-N-methylbutanamide, and traditional ester substrates in reactions with organometallic reagents. We will demonstrate through comparative data and detailed protocols that the Weinreb amide is a superior choice for preventing the formation of tertiary alcohol byproducts, ensuring a high yield of the desired ketone.
The key to the Weinreb amide's effectiveness lies in the formation of a stable, chelated tetrahedral intermediate when it reacts with an organometallic reagent.[1][2][3] This intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[4] By this stage, any excess organometallic reagent has been quenched, thus preventing the second addition that leads to tertiary alcohols. In contrast, the reaction of an ester with an organometallic reagent proceeds through a less stable intermediate that quickly collapses to a ketone, which is then readily attacked by another equivalent of the organometallic reagent to form a tertiary alcohol.[5][6][7]
Quantitative Data Comparison: Weinreb Amide vs. Ester
| Feature | Weinreb Amide Reaction | Ester Reaction (Comparative Example) |
| Reactants | N-Methoxy-N-methylbenzamide + Phenylmagnesium Bromide | Ethyl Benzoate + excess Phenylmagnesium Bromide |
| Primary Product | Benzophenone (Ketone) | Triphenylmethanol (Tertiary Alcohol) |
| Yield of Ketone | High (typically >80-95%) | 0% (Reacts further) |
| Yield of Tertiary Alcohol | Not detected/Negligible | High (typically >90%) |
| Over-addition Control | Excellent, due to stable chelated intermediate | Poor, due to reactive ketone intermediate |
Note: The yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Ketone using a Weinreb Amide (Representative Example)
This protocol describes the general procedure for the reaction of an N-methoxy-N-methylamide with a Grignard reagent to synthesize a ketone, minimizing the formation of tertiary alcohol byproduct.
Materials:
-
N-methoxy-N-methylamide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-methoxy-N-methylamide (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amide.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.
Protocol 2: Synthesis of a Tertiary Alcohol from an Ester (Comparative Example)
This protocol details the synthesis of triphenylmethanol from ethyl benzoate and an excess of phenylmagnesium bromide, a classic example of over-addition in ester-Grignard reactions.
Materials:
-
Ethyl benzoate (1.0 equiv)
-
Phenylmagnesium bromide (3.0 equiv)
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, flame-dried and cooled under an inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere, place the prepared phenylmagnesium bromide solution (3.0 equiv) in anhydrous diethyl ether.
-
Dissolve ethyl benzoate (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl benzoate solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Carefully pour the reaction mixture over a mixture of crushed ice and 10% sulfuric acid to quench the reaction and protonate the alkoxide.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude triphenylmethanol from a suitable solvent (e.g., ethanol or a mixture of diethyl ether and petroleum ether) to obtain the purified tertiary alcohol.
Visualizations
Reaction Mechanism of Weinreb Ketone Synthesis
Caption: Mechanism of Weinreb amide reaction, showing the stable chelated intermediate.
Experimental Workflow for Weinreb Ketone Synthesis
Caption: Experimental workflow for a typical Weinreb ketone synthesis.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl ester xrightarrowexcessCH3MgBrP The product P class 12 chemistry CBSE [vedantu.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
